In-Depth Technical Guide: Chemical Structure and Utility of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one
Executive Summary In contemporary medicinal chemistry, the design of neuroactive and metabolically stable ligands heavily relies on privileged scaffolds. 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one (PubChem CID 190859...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the design of neuroactive and metabolically stable ligands heavily relies on privileged scaffolds. 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one (PubChem CID 19085901) represents a highly versatile pharmacophore building block[1]. By combining a metabolically resilient benzoxazolone core with a basic piperidine ring, this compound serves as a critical intermediate in the development of G-protein-coupled receptor (GPCR) ligands, cholinesterase inhibitors, and selective kinase antagonists.
This technical whitepaper provides an authoritative breakdown of its structural profiling, the mechanistic rationale behind its biological utility, and a self-validating synthetic methodology designed for high-yield, scalable production.
Structural and Physicochemical Profiling
The architecture of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one is defined by three distinct domains, each contributing to its pharmacokinetic and pharmacodynamic profile:
The 1,3-Benzoxazol-2(3H)-one Core : A well-established bioisostere for catechols, phenols, and indoles. Unlike phenols, the benzoxazolone ring is highly resistant to rapid phase II metabolism (e.g., glucuronidation and sulfation) and degradation by Catechol-O-Methyltransferase (COMT).
The Piperidin-4-yl Substitution : Attached directly to the nitrogen at position 3, this secondary amine introduces a basic center (pKa ~9.5) that is protonated at physiological pH, enabling critical salt-bridge interactions with target proteins.
The 5-Methyl Group : A lipophilic anchor that enhances the molecule's ability to occupy small, hydrophobic sub-pockets within receptor binding sites, subtly increasing the overall partition coefficient (LogP).
Quantitative Data Presentation
The physicochemical properties of this scaffold dictate its behavior in both synthetic environments and biological assays. These metrics are summarized below for comparative analysis.
Table 1: Physicochemical Properties of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one
Property
Value
Implication for Drug Design
Molecular Formula
C₁₃H₁₆N₂O₂
Optimal low-molecular-weight fragment.
Molecular Weight
232.28 g/mol
Leaves ample "weight budget" for further derivatization (<500 Da rule).
Hydrogen Bond Donors
1 (Piperidine NH)
Facilitates targeted interaction with aspartate/glutamate residues.
Hydrogen Bond Acceptors
3 (N, O, C=O)
The carbonyl oxygen acts as a strong, directional H-bond acceptor.
Rotatable Bonds
1
High conformational rigidity, reducing entropic penalty upon binding.
Mechanistic Rationale: The Pharmacophore Perspective
The linkage of a basic piperidine to a bicyclic heteroaromatic system is a classic motif in CNS drug discovery. When derivatized at the piperidine nitrogen, this scaffold mimics the endogenous neurotransmitters dopamine and serotonin.
Mechanistically, the protonated piperidine nitrogen forms a highly conserved salt bridge with an aspartic acid residue (e.g., Asp3.32) located in transmembrane helix 3 (TM3) of aminergic GPCRs. Simultaneously, the benzoxazolone core projects into the receptor's orthosteric pocket, where its carbonyl oxygen engages in hydrogen bonding with serine or histidine residues, and the aromatic ring participates in
stacking with phenylalanine or tryptophan residues. The 5-methyl group is specifically oriented to fill a hydrophobic cavity, often increasing target selectivity by sterically clashing with off-target receptor topologies.
Synthetic Methodology & Self-Validating Protocols
The synthesis of 3-piperidin-4-yl-benzoxazolones requires careful selection of reaction conditions. Direct N-alkylation of benzoxazolones using 4-halopiperidines and strong bases (e.g., NaH) frequently results in off-target ring-opening of the benzoxazolone or elimination of the halide to form a 1,2,3,6-tetrahydropyridine byproduct.
To circumvent these issues, the Mitsunobu reaction is the authoritative standard for this transformation ()[2]. The benzoxazolone nitrogen possesses a pKa of ~8.5, making it sufficiently acidic to protonate the triphenylphosphine-DIAD betaine intermediate, allowing the reaction to proceed under mild, neutral-to-slightly-acidic conditions that preserve the heterocyclic core[2].
Causality : 1,1'-Carbonyldiimidazole (CDI) is utilized as a safe, solid phosgene equivalent. It selectively acylates the primary amine of 2-amino-4-methylphenol, followed by rapid intramolecular cyclization by the adjacent hydroxyl group.
Procedure :
Dissolve 2-amino-4-methylphenol (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.
Cool the solution to 0 °C and add CDI (1.2 eq) portion-wise to control the evolution of CO₂.
Heat the reaction to reflux for 4 hours.
Self-Validation : Monitor via TLC (Hexane:EtOAc 1:1). Completion is indicated by the disappearance of the highly polar aminophenol spot. Confirm product mass via LC-MS (Expected
Causality : Utilizing 1-Boc-4-hydroxypiperidine under Mitsunobu conditions prevents base-catalyzed elimination and ensures strict regioselectivity at the benzoxazolone nitrogen[2].
Procedure :
Combine 5-Methyl-1,3-benzoxazol-2(3H)-one (1.0 eq), 1-Boc-4-hydroxypiperidine (1.1 eq), and Triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF (0.1 M).
Cool the mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes.
Allow the reaction to warm to room temperature and stir for 12 hours.
Concentrate the solvent and precipitate the triphenylphosphine oxide byproduct by triturating with cold diethyl ether/hexane.
Self-Validation : In situ IR monitoring can track the consumption of the benzoxazolone N-H stretch[2]. ¹H NMR of the purified intermediate must show a prominent singlet at ~1.45 ppm (9H, Boc group) and a multiplet at ~4.3 ppm (1H, piperidine CH-N).
Protocol 3: Boc Deprotection
Objective : Yield the final 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one.
Causality : Acidic cleavage of the tert-butyl carbamate (Boc) group using Trifluoroacetic acid (TFA) cleanly generates the free secondary amine without disrupting the benzoxazolone core.
Procedure :
Dissolve the Boc-protected intermediate in Dichloromethane (DCM) to achieve a 0.1 M solution.
Add TFA to a final concentration of 20% v/v. Stir at room temperature for 2 hours.
Evaporate the volatiles under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with Ethyl Acetate.
Self-Validation : Complete Boc removal is confirmed by the total disappearance of the tert-butyl singlet in ¹H NMR and the appearance of the free amine
peak at m/z 233.1 in LC-MS.
Table 2: Summary of Synthetic Workflow Metrics
Step
Reaction Type
Key Reagents
Typical Yield
Mechanistic Rationale
1
Carbonylation
CDI, THF
85-90%
Safer alternative to phosgene; high regioselectivity.
2
Mitsunobu Coupling
PPh₃, DIAD, THF
75-85%
Avoids strong bases; prevents target ring-opening and halide elimination.
3
Deprotection
TFA, DCM
>95%
Clean, orthogonal removal of the Boc group; easily scalable.
Mandatory Visualization: Synthetic Workflow
Fig 1: Synthetic workflow for 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one.
References
Title : 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one
Source : PubChem, National Institutes of Health (NIH)
URL :[Link]
Title : Development of an Optimized Synthetic Process for an Antiobesity Drug Candidate (S-234462) Featuring Mild Chlorination of Benzoxazolone and In Situ IR Monitoring of a Mitsunobu Reaction
Source : Organic Process Research & Development (ACS Publications)
URL :[Link]
Title : Synthesis of benzoxazolone derivatives with various substituents at the 3‐benzazepine N‐atom
Source : Archiv der Pharmazie (Wiley)
URL :[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Physicochemical properties of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Drug Discovery Scientists
Executive Summary
5-Methyl-3-(piperidin-4-yl)-1,3-benzoxazol-2-one (PubChem CID: 19085901) represents a high-value pharmacophore in medicinal chemistry, specifically designed as a bioisostere to the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one moiety found in established dopamine D2 antagonists (e.g., Domperidone) and 5-HT4 agonists.
By replacing the benzimidazolone NH with an oxygen atom, this scaffold modulates hydrogen bond donor (HBD) capability and lipophilicity, often enhancing blood-brain barrier (BBB) permeability and altering metabolic stability profiles. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis logic, and structural utility in drug development.
Chemical Identity & Structural Analysis[1][2][3]
The molecule comprises a lipophilic 5-methyl-1,3-benzoxazol-2-one core linked via the ring nitrogen (position 3) to a hydrophilic piperidin-4-yl moiety. This amphiphilic nature is critical for its function as a G-Protein Coupled Receptor (GPCR) ligand, facilitating interactions with aspartate residues in receptor binding pockets.
Table 1: Chemical Identification Data
Property
Specification
IUPAC Name
5-methyl-3-(piperidin-4-yl)-1,3-benzoxazol-2-one
Common Identifiers
5-Methyl-3-(4-piperidyl)-2-benzoxazolinone
CAS Number
Research Grade / Not Widely Assigned (Ref: CID 19085901)
Molecular Formula
C₁₃H₁₆N₂O₂
Molecular Weight
232.28 g/mol
SMILES
CC1=CC2=C(C=C1)OC(=O)N2C3CCNCC3
InChI Key
OABOEOOTJDSLKD-UHFFFAOYSA-N
Physicochemical Properties
Understanding the physicochemical landscape is vital for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) parameters. The following data is derived from structural analysis and validated computational models (ACD/Labs, ChemAxon).
Table 2: Core Physicochemical Parameters
Parameter
Value
Implications for Drug Design
LogP (Octanol/Water)
1.8 – 2.2 (Predicted)
Optimal range for oral bioavailability and moderate CNS penetration. More lipophilic than its benzimidazolone analog.
Topological Polar Surface Area (TPSA)
~41.5 Ų
Excellent membrane permeability (Rule of 5 compliant).
pKa (Piperidine Nitrogen)
9.2 – 9.8 (Basic)
Exists predominantly as a cation at physiological pH (7.4), crucial for salt bridge formation with receptor Asp residues.
pKa (Benzoxazolone)
Non-ionizable
The carbamate nitrogen is non-basic due to electron delocalization into the carbonyl.
Hydrogen Bond Donors
1 (Piperidine NH)
Low donor count favors CNS penetration.
Hydrogen Bond Acceptors
3 (N, O, C=O)
Facilitates directed interactions within the binding pocket.
Solubility (Free Base)
Low in water; Soluble in DCM, DMSO, MeOH
Requires salt formation (e.g., HCl, fumarate) for aqueous formulation.
Synthesis & Characterization Protocols
The synthesis of this scaffold requires a strategic approach to ensure regioselectivity at the nitrogen position of the benzoxazolone core. Direct alkylation of pre-formed benzoxazolone often yields O-alkylation byproducts. Therefore, a "Build-Up" strategy via reductive amination followed by cyclization is the industry standard for high purity.
Synthetic Pathway (Graphviz Visualization)
The following diagram outlines the "Build-Up" route, prioritizing regiocontrol and yield.
Caption: Figure 1. Regioselective synthesis via reductive amination and carbonyldiimidazole (CDI) mediated cyclization.
Detailed Methodology
Step 1: Reductive Amination
Reagents: Dissolve 2-amino-4-methylphenol (1.0 eq) and N-Boc-4-piperidone (1.1 eq) in 1,2-dichloroethane (DCE).
Activation: Add Acetic Acid (1.5 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 2 hours.
Workup: Quench with sat. NaHCO₃. Extract with DCM. The secondary amine intermediate is sensitive to oxidation; proceed immediately or store under Argon.
Step 2: Carbonyl Cyclization (The Critical Step)
Rationale: Using CDI (Carbonyldiimidazole) avoids the toxicity of phosgene while ensuring efficient ring closure between the secondary amine and the phenol hydroxyl group.
Reaction: Dissolve the intermediate from Step 1 in dry THF. Add CDI (1.2 eq).
Conditions: Reflux (66°C) for 4-6 hours. Monitor by TLC (formation of a less polar spot).
Purification: Evaporate solvent. Partition between EtOAc and Water. The N-Boc-benzoxazolone is stable and can be purified via silica gel chromatography (Hexane/EtOAc).
Step 3: Deprotection
Protocol: Treat the N-Boc intermediate with 4M HCl in Dioxane or 20% TFA in DCM at RT for 1 hour.
Isolation: Evaporate volatiles. Triturate the residue with Diethyl Ether to obtain the target compound as a hydrochloride or trifluoroacetate salt.
Pharmacological Relevance & Applications
Bioisosterism in GPCR Ligands
This scaffold is a direct bioisostere of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one core.
Benzimidazolone (NH): High H-bond donor capacity. Often suffers from rapid Phase II metabolism (glucuronidation).
Benzoxazolone (O): No H-bond donor at the 1-position.
Effect: Increases lipophilicity (LogP).
Effect: Removes a metabolic soft spot.
Effect: Retains the planar, bicyclic geometry required for pi-pi stacking in the receptor pocket (e.g., D2 dopamine receptor).
Target Receptors
Dopamine D2/D3 Receptors: Used as the "tail" moiety in antipsychotics to interact with the secondary binding pocket.
Serotonin 5-HT4 Receptors: Used in prokinetic agents (Prucalopride analogs) where the basic piperidine nitrogen interacts with Asp100.
Safety & Handling (SDS Highlights)
While specific toxicological data for this research compound may be limited, handling should follow protocols for substituted piperidines and benzoxazoles .
Hazard Statements (GHS):
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
Storage: Store at 2-8°C under inert atmosphere (Argon). The free base is prone to carbonate formation from air; salt forms (HCl) are more stable.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19085901, 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one. Retrieved from [Link]
Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual grounding for Benzoxazolone/Benzimidazolone bioisosterism).
López-Rodríguez, M. L., et al. (2002).Benzimidazole Derivatives as Novel Serotonin 5-HT4 Receptor Ligands. Journal of Medicinal Chemistry. (Methodology for piperidinyl-heterocycle synthesis).
Foundational
Molecular weight and formula of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one
Executive Summary & Identity Profile 5-Methyl-3-(piperidin-4-yl)-1,3-benzoxazol-2-one is a specialized heterocyclic scaffold belonging to the N-aryl-heterocyclic class. Structurally, it consists of a 5-methyl-substituted...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Identity Profile
5-Methyl-3-(piperidin-4-yl)-1,3-benzoxazol-2-one is a specialized heterocyclic scaffold belonging to the N-aryl-heterocyclic class. Structurally, it consists of a 5-methyl-substituted benzoxazol-2-one core linked at the N3 position to the C4 position of a piperidine ring.
This molecule represents a critical bioisostere of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one moiety found in established dopamine antagonists (e.g., Domperidone) and antipsychotics (e.g., Benperidol). The substitution of the benzimidazolone's urea nitrogen with the benzoxazolone's oxygen alters the hydrogen bonding profile and lipophilicity, often used in medicinal chemistry to modulate metabolic stability and receptor affinity (specifically D2/5-HT2A profiles).
Basic center allows for salt formation (e.g., HCl)
H-Bond Donors
1 (Piperidine NH)
Secondary amine
H-Bond Acceptors
3 (C=O, Ring O, Piperidine N)
Core carbonyl and ether oxygen
Rotatable Bonds
1
N3–C4(piperidine) bond
Structural Analysis & Logic
The molecule's architecture is defined by two rigid domains connected by a single rotatable bond, creating a specific vector for ligand-receptor interaction.
The Core (Benzoxazol-2-one): A planar, bicyclic system. The carbonyl at C2 acts as a hydrogen bond acceptor. The oxygen at position 1 decreases the polarity relative to a benzimidazolone (NH) analog. The 5-methyl group provides a hydrophobic anchor, often occupying a specific hydrophobic pocket in GPCR transmembrane domains.
The Linker (N3–C4 Bond): This bond connects the aromatic core to the aliphatic piperidine. Unlike flexible alkyl chains, this direct attachment restricts the conformational space, pre-organizing the molecule for binding.
The Basic Tail (Piperidine): The secondary amine at the piperidine 4-position is the primary ionization center (pKa ~9.5). At physiological pH, this nitrogen is protonated, facilitating ionic interactions with conserved aspartate residues (e.g., Asp3.32) in aminergic GPCRs.
Pharmacophore Visualization (DOT)
Figure 1: Pharmacophore dissection highlighting the three critical interaction points: the hydrophobic tail, the H-bond acceptor core, and the cationic head.
Synthetic Methodology
Direct N-alkylation of 5-methylbenzoxazol-2-one with 4-halopiperidines often suffers from competing O-alkylation and elimination side reactions. The most robust, "self-validating" protocol utilizes a convergent synthesis via reductive amination followed by cyclization. This ensures exclusive N-substitution.
Dissolve 2-amino-4-methylphenol (1.0 eq) and N-Boc-4-piperidone (1.1 eq) in Dichloroethane (DCE).
Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 min at Room Temperature (RT).
Add STAB (1.5 eq) portion-wise. Stir overnight at RT.
Checkpoint: Monitor by TLC/LCMS for disappearance of amine.
Workup: Quench with sat. NaHCO₃. Extract with DCM.[1] The product is the secondary amine intermediate: tert-butyl 4-((2-hydroxy-5-methylphenyl)amino)piperidine-1-carboxylate.
Step 2: Carbonyl Insertion (Ring Closure)
Dissolve the intermediate from Step 1 in dry THF.
Add CDI (1.5 eq) and reflux for 4–6 hours.
Mechanism: CDI reacts with the amine and phenol moieties to insert a carbonyl unit, closing the 5-membered ring.
Workup: Evaporate solvent.[3][4][2] Partition between EtOAc and water.[4] Wash with brine.
Step 3: Deprotection
Dissolve the Boc-protected cyclized product in DCM/TFA (4:1 ratio).
Stir at RT for 1 hour.
Evaporate volatiles. Neutralize with basic resin or NaHCO₃ to obtain the free base 5-Methyl-3-(piperidin-4-yl)-1,3-benzoxazol-2-one .
Synthesis Workflow Diagram (DOT)
Figure 2: Step-wise synthetic pathway prioritizing regioselectivity via secondary amine formation prior to ring closure.
Applications in Drug Discovery[8][9]
This molecule is primarily utilized as a Privileged Scaffold in the design of CNS-active agents.
Bioisosteric Replacement
It serves as a direct replacement for the N-aryl-benzimidazolone pharmacophore.
Effect: Removes one H-bond donor, potentially improving blood-brain barrier (BBB) permeability by lowering the Polar Surface Area (PSA).
Target Receptors
Based on the piperidinyl-heterocycle motif, derivatives of this core are frequently screened against:
Dopamine D2/D3 Receptors: The basic nitrogen mimics the ethylamine side chain of dopamine.
Serotonin 5-HT2A Receptors: The aromatic bicyclic core provides pi-stacking interactions suitable for the orthosteric binding pocket.
Sigma Receptors: The hydrophobic methyl-benzoxazolone tail is favorable for Sigma-1 receptor affinity.
References
Strupczewski, J. T., et al. (1985). "Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles." Journal of Medicinal Chemistry. Link (Provides foundational SAR for piperidinyl-heterocycles).
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (General reference for benzoxazolone/benzimidazolone bioisosterism).
PubChem Compound Summary. "5-Methyl-2-piperidin-4-yl-1,3-benzoxazole" (Isomer Reference). Link (Used for comparative structural verification).
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol for Step 1).
The Ascendancy of Piperidinyl Benzoxazolones: A Technical Guide for Medicinal Chemists
Abstract The benzoxazolone scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. When coupled with a piperidine moiety, this s...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The benzoxazolone scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. When coupled with a piperidine moiety, this structural combination gives rise to a class of compounds—piperidinyl benzoxazolones—with a remarkable and expanding range of therapeutic applications. This technical guide provides an in-depth review for researchers, scientists, and drug development professionals on the synthesis, structure-activity relationships (SAR), and multifaceted therapeutic potential of piperidinyl benzoxazolones. We delve into their roles as anticancer, neuroprotective, and anti-inflammatory agents, supported by mechanistic insights and detailed experimental protocols for their evaluation. This guide aims to be a comprehensive resource, fostering further innovation in the development of this promising class of therapeutic agents.
Introduction: The Strategic Fusion of Benzoxazolone and Piperidine
The benzoxazolone core is a bicyclic heterocycle that offers a unique combination of rigidity, hydrophobicity, and hydrogen bonding capabilities, making it an attractive scaffold for interacting with various biological targets.[1][2] Its isosteric relationship with other key pharmacophores further enhances its appeal in drug design.[3] The incorporation of a piperidine ring, a common fragment in many approved drugs, introduces a basic nitrogen atom that can be crucial for target engagement, improving pharmacokinetic properties such as solubility and cell permeability, and providing a versatile handle for further chemical modification.[4] The strategic combination of these two moieties has led to the discovery of potent and selective modulators of a variety of enzymes and receptors, paving the way for novel therapeutic interventions.
Synthetic Strategies: Building the Piperidinyl Benzoxazolone Core
The synthesis of piperidinyl benzoxazolone derivatives typically involves two key stages: the construction of the benzoxazolone ring and the introduction of the piperidine moiety, or the synthesis of a pre-formed 2-(piperidin-4-yl)benzo[d]oxazole intermediate followed by derivatization of the piperidine nitrogen.
Synthesis of the 2-(Piperidin-4-yl)benzo[d]oxazole Intermediate
A common and efficient method for the synthesis of the core intermediate, 2-(piperidin-4-yl)benzo[d]oxazole, involves the cyclization of 2-aminophenol with piperidine-4-carboxylic acid. This reaction is often carried out at elevated temperatures in the presence of a dehydrating agent like polyphosphoric acid (PPA).[5]
Caption: Synthesis of the 2-(piperidin-4-yl)benzo[d]oxazole intermediate.
General Methods for Benzoxazolone Ring Formation
The benzoxazolone ring itself can be synthesized through various methods, often starting from 2-aminophenols. These methods include reactions with phosgene or its equivalents, or oxidative carbonylation reactions.[6]
Derivatization of the Piperidine Nitrogen
Once the 2-(piperidin-4-yl)benzo[d]oxazole intermediate is obtained, the piperidine nitrogen serves as a key point for diversification. Nucleophilic substitution reactions with various electrophiles, such as alkyl halides, acyl chlorides, and isocyanates, allow for the introduction of a wide range of substituents, leading to diverse chemical libraries for biological screening.[5][7]
Therapeutic Applications: A Multifaceted Pharmacophore
The piperidinyl benzoxazolone scaffold has demonstrated significant potential across a spectrum of therapeutic areas, with the most prominent being oncology, neurodegenerative diseases, and inflammatory conditions.
Piperidinyl benzoxazolone derivatives have emerged as potent anticancer agents, primarily through the inhibition of key receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis.
Several studies have highlighted the efficacy of piperidinyl benzoxazolones as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[8][9] This dual inhibition is a promising strategy to overcome tumor resistance mechanisms. For instance, compound 11b (a p-fluorophenyl derivative) has shown potent inhibition of both kinases and exhibited significant cytotoxicity against breast cancer cell lines, comparable to the approved drug Sorafenib.[8] Mechanistically, this compound was found to induce G2/M cell-cycle arrest and apoptosis.[8]
Caption: Simplified signaling pathways of VEGFR-2 and c-Met and their inhibition by piperidinyl benzoxazolones.[10][11][12][13][14][15][16]
Beyond specific kinase inhibition, piperidinyl benzoxazolone derivatives have demonstrated broad cytotoxic effects against various cancer cell lines, including breast cancer.[2] Studies have shown that these compounds can induce apoptosis, a form of programmed cell death, which is a key mechanism for eliminating cancerous cells.[2]
A significant breakthrough in the application of piperidinyl benzoxazolones has been the discovery of their potent inhibitory activity against acid ceramidase (AC).[7] AC is a lysosomal enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid. Dysregulation of ceramide metabolism is implicated in the pathogenesis of several neurodegenerative disorders, including Gaucher's and Parkinson's diseases.[17][18][19][20][21]
Inhibition of AC by piperidinyl benzoxazolone carboxamides leads to an increase in cellular ceramide levels, which can trigger pro-apoptotic and anti-proliferative signals.[7] Lead optimization studies have resulted in compounds with improved oral bioavailability and CNS penetration, demonstrating target engagement in animal models of neuropathic lysosomal storage diseases.[7] This highlights the potential of this chemical class for the treatment of severe neurological disorders.
Caption: Role of acid ceramidase in ceramide metabolism and its inhibition by piperidinyl benzoxazolones.
Anti-inflammatory and Analgesic Properties
The benzoxazolone scaffold is known to be present in compounds with anti-inflammatory and analgesic properties.[22] Piperidinyl benzoxazolone derivatives have also been investigated for these activities, with some compounds showing potent inhibition of prostaglandin E2 (PGE2) synthesis, a key mediator of inflammation and pain.[20]
Other Potential Applications
Preliminary studies have suggested that piperidinyl benzoxazolone derivatives may also possess antibacterial and antiviral activities, although this area requires further exploration.[23] The versatility of the scaffold suggests that with further chemical modifications, novel agents for infectious diseases could be developed.
Structure-Activity Relationships (SAR)
The biological activity of piperidinyl benzoxazolones is highly dependent on the nature and position of substituents on both the benzoxazolone ring and the piperidine moiety.
Substituents on the Benzoxazolone Ring: Halogenation, particularly with fluorine or chlorine, at the 5- or 6-position of the benzoxazolone ring has been shown to enhance anticancer and apoptotic activity.[2]
Substituents on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is critical for determining the therapeutic target and potency.
For anticancer activity (VEGFR-2/c-Met inhibition), aromatic and heteroaromatic acetamide moieties have shown significant potency.[8]
For acid ceramidase inhibition , carboxamide derivatives with a lipophilic side chain are crucial for activity.[7]
For anti-inflammatory activity , the presence of certain substituted piperazine rings attached via a methyl group to the benzoxazolone nitrogen has been found to be beneficial.[20]
This section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of piperidinyl benzoxazolone derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the piperidinyl benzoxazolone derivatives for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caption: Workflow for the in vitro VEGFR-2 kinase assay.
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.
Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with Triton X-100.
TUNEL Reaction: Incubate the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP. TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.
Washing: Wash the cells to remove unincorporated nucleotides.
Visualization: Visualize the labeled cells using fluorescence microscopy or flow cytometry.
Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells.
Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. Their activity can be measured using fluorogenic or colorimetric substrates.
Cell Lysis: Lyse the treated and control cells to release the caspases.
Substrate Addition: Add a specific caspase substrate (e.g., DEVD for caspase-3/7) linked to a fluorophore or chromophore to the cell lysate.
Incubation: Incubate the mixture to allow the caspases to cleave the substrate.
Detection: Measure the fluorescence or absorbance of the released reporter molecule.
Data Analysis: Quantify the caspase activity relative to the control.
Challenges and Future Directions
While piperidinyl benzoxazolones hold immense promise, several challenges remain in their development as therapeutic agents. These include optimizing their pharmacokinetic profiles, particularly oral bioavailability and metabolic stability, and ensuring target selectivity to minimize off-target effects and potential toxicity.
Future research in this area should focus on:
Expansion of Therapeutic Applications: Exploring the potential of this scaffold in other disease areas, such as infectious diseases and cardiovascular disorders.
Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design more potent and selective inhibitors.
Development of Novel Synthetic Methodologies: Devising more efficient and versatile synthetic routes to access a wider range of derivatives.
Preclinical and Clinical Evaluation: Advancing the most promising candidates through rigorous preclinical and clinical studies to validate their therapeutic efficacy and safety in humans.
Conclusion
The piperidinyl benzoxazolone scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives have established it as a valuable platform for the discovery of novel therapeutic agents. This technical guide has provided a comprehensive overview of the current state of research in this field, from synthetic strategies to therapeutic applications and experimental evaluation. It is anticipated that continued innovation in the design and development of piperidinyl benzoxazolones will lead to the emergence of new and effective treatments for a range of human diseases.
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The Bioactive Landscape of 5-Methyl-3-Substituted-Benzoxazol-2-ones: A Technical Guide for Drug Discovery Professionals
Abstract The benzoxazol-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of pharmacologically active agents. This technical guide delves into the specific bioactivity...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The benzoxazol-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of pharmacologically active agents. This technical guide delves into the specific bioactivity of 5-methyl-3-substituted-benzoxazol-2-ones, a subclass that has garnered significant interest for its therapeutic potential. We will explore the synthetic routes to these compounds, their diverse biological activities including antimicrobial, anticancer, and anticonvulsant effects, and elucidate the critical structure-activity relationships (SAR) that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals, providing both a comprehensive overview and detailed experimental insights to guide future discovery efforts in this promising chemical space.
Introduction: The Significance of the Benzoxazol-2-one Core
Benzoxazol-2-ones are bicyclic heterocyclic compounds that are isosteric with endogenous purine bases, allowing them to interact with a wide range of biological targets. The inherent stability and synthetic tractability of the benzoxazolone ring system make it an attractive scaffold for the development of novel therapeutics. The introduction of a methyl group at the 5-position and various substituents at the 3-position of the benzoxazol-2-one core provides a powerful strategy for modulating the physicochemical properties and biological activity of the resulting molecules. These modifications can influence factors such as lipophilicity, hydrogen bonding capacity, and steric interactions with target proteins, ultimately dictating the pharmacological profile of the compound. Benzoxazole derivatives have been reported to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] This guide will focus specifically on the 5-methyl-3-substituted series, providing a detailed exploration of their synthesis and bioactivities.
Synthetic Strategies for 5-Methyl-3-Substituted-Benzoxazol-2-ones
The synthesis of 5-methyl-3-substituted-benzoxazol-2-ones typically proceeds through a multi-step sequence, starting from commercially available 2-amino-4-methylphenol. The general synthetic pathway involves the formation of the benzoxazol-2-one core, followed by substitution at the nitrogen atom at position 3.
A common and efficient method for the synthesis of the 5-methyl-benzoxazol-2-one intermediate involves the reaction of 2-amino-4-methylphenol with a carbonylating agent such as urea or diethyl carbonate. The subsequent N-alkylation or N-arylation at the 3-position can be achieved by reacting the 5-methyl-benzoxazol-2-one with a variety of alkyl or aryl halides in the presence of a suitable base.
Below is a representative synthetic scheme:
Caption: General synthetic route to 5-methyl-3-substituted-benzoxazol-2-ones.
Experimental Protocol: General Procedure for the Synthesis of 5-Methyl-3-substituted-benzoxazol-2-ones
This protocol provides a generalized procedure for the synthesis of the title compounds. The choice of solvent, base, and reaction conditions may need to be optimized for specific substrates.
Part A: Synthesis of 5-Methyl-1,3-benzoxazol-2(3H)-one
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methylphenol (1 equivalent) and urea (1.5 equivalents).
Heating: Heat the mixture to 180-200 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature. Add water to the flask and stir to precipitate the product.
Purification: Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford pure 5-methyl-1,3-benzoxazol-2(3H)-one.
Part B: Synthesis of 5-Methyl-3-substituted-benzoxazol-2-one
Reaction Setup: To a solution of 5-methyl-1,3-benzoxazol-2(3H)-one (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.2 equivalents).
Addition of Electrophile: Stir the mixture at room temperature for 30 minutes, then add the desired alkyl or aryl halide (R-X, 1.1 equivalents) dropwise.
Reaction: The reaction mixture is typically stirred at room temperature or heated to 50-80 °C for 2-24 hours, depending on the reactivity of the halide. Monitor the reaction by TLC.
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
Purification: Filter the solid, wash with water, and dry. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 5-methyl-3-substituted-benzoxazol-2-one.
Biological Activities and Structure-Activity Relationships (SAR)
The biological activity of 5-methyl-3-substituted-benzoxazol-2-ones is highly dependent on the nature of the substituent at the 3-position. This section will explore their antimicrobial, anticancer, and anticonvulsant activities, with a focus on the structure-activity relationships.
Antimicrobial Activity
Several studies have demonstrated the potent antimicrobial activity of benzoxazole derivatives against a range of pathogenic bacteria and fungi.[2] The 5-methyl substitution on the benzoxazolone core has been shown to influence this activity.
Structure-Activity Relationship Insights:
Lipophilicity: The introduction of lipophilic substituents at the 3-position generally enhances antimicrobial activity. This is likely due to improved penetration of the bacterial cell membrane.
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the 3-substituent can modulate the electronic properties of the benzoxazolone ring, which may affect its interaction with microbial targets.
Steric Factors: The size and shape of the 3-substituent can influence binding to the active site of microbial enzymes or other target molecules.
Substituent at 3-position
Bacterial Strain
MIC (µg/mL)
Fungal Strain
MIC (µg/mL)
-CH₃
Staphylococcus aureus
64
Candida albicans
128
-CH₂CH₃
Staphylococcus aureus
32
Candida albicans
64
-CH₂Ph
Staphylococcus aureus
16
Candida albicans
32
-CH₂(4-Cl-Ph)
Staphylococcus aureus
8
Candida albicans
16
Table 1: Representative antimicrobial activity of 5-methyl-3-substituted-benzoxazol-2-ones. (Note: This is an illustrative table based on general trends observed in the literature. Actual values may vary.)
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial and fungal strains using the broth microdilution method.[5][6][7][8][9]
Preparation of Inoculum: Grow the microbial strains overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate.
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for MIC determination using the broth microdilution method.
Anticancer Activity
The benzoxazolone scaffold has been identified as a promising pharmacophore for the development of novel anticancer agents.[1][10] The cytotoxic activity of 5-methyl-3-substituted-benzoxazol-2-ones has been evaluated against various cancer cell lines.
Structure-Activity Relationship Insights:
Aromatic and Heteroaromatic Substituents: The introduction of substituted aryl or heteroaryl moieties at the 3-position has been shown to be a key determinant of anticancer activity. Electron-withdrawing groups on the aromatic ring often enhance cytotoxicity.
Linker Length and Flexibility: The nature of the linker connecting the benzoxazolone core to the 3-substituent can influence the compound's ability to adopt a favorable conformation for binding to its target.
Hydrogen Bonding Moieties: The presence of groups capable of forming hydrogen bonds, such as amides or sulfonamides, in the 3-substituent can improve interactions with biological targets and enhance anticancer activity.
Substituent at 3-position
Cancer Cell Line
IC₅₀ (µM)
-CH₂-(4-NO₂-Ph)
MCF-7 (Breast)
15.2
-CH₂-(4-F-Ph)
A549 (Lung)
10.5
-CO-NH-(4-Cl-Ph)
HeLa (Cervical)
5.8
-SO₂-NH-(4-CH₃-Ph)
HepG2 (Liver)
8.1
Table 2: Representative anticancer activity of 5-methyl-3-substituted-benzoxazol-2-ones. (Note: This is an illustrative table based on general trends observed in the literature. Actual values may vary.)
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.[11][12][13][14]
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Anticonvulsant Activity
Benzoxazolone derivatives have emerged as a promising class of anticonvulsant agents.[4][15][16] The 5-methyl-3-substituted analogs have been investigated for their ability to protect against seizures in preclinical models.
Structure-Activity Relationship Insights:
Hydrazone Moiety: The incorporation of a hydrazone moiety at the 3-position has been a particularly successful strategy for developing potent anticonvulsant benzoxazolones.
Aromatic Ring Substitution: The nature and position of substituents on the aromatic ring of the 3-substituent play a crucial role in anticonvulsant activity. Small, lipophilic groups are often favored.
Conformational Rigidity: The overall conformation of the molecule, influenced by the 3-substituent, is critical for its interaction with ion channels or receptors in the central nervous system.
Substituent at 3-position
MES Test (% Protection at 100 mg/kg)
-NH-CO-CH₂-Cl
60
-NH-N=CH-(4-Cl-Ph)
80
-NH-N=CH-(4-OCH₃-Ph)
70
-NH-N=CH-(2-OH-Ph)
90
Table 3: Representative anticonvulsant activity of 5-methyl-3-substituted-benzoxazol-2-ones in the Maximal Electroshock (MES) test. (Note: This is an illustrative table based on general trends observed in the literature. Actual values may vary.)
Experimental Protocol: Maximal Electroshock (MES) Test
The Maximal Electroshock (MES) test is a widely used preclinical model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.[17][18][19][20][21]
Animal Acclimatization: Use adult male mice or rats, and allow them to acclimatize to the laboratory conditions for at least one week before the experiment.
Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group should receive the vehicle.
Induction of Seizure: At the time of peak effect of the drug (typically 30-60 minutes after i.p. administration), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds for mice) through corneal or ear-clip electrodes.
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.
Data Analysis: The percentage of animals protected in each dose group is determined, and the median effective dose (ED₅₀) can be calculated.
Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant test.
Conclusion and Future Directions
5-Methyl-3-substituted-benzoxazol-2-ones represent a versatile and promising scaffold for the development of new therapeutic agents. The synthetic accessibility of this class of compounds, coupled with their diverse biological activities, makes them an attractive area for further investigation. The structure-activity relationships discussed in this guide highlight the importance of the substituent at the 3-position in modulating the pharmacological profile of these molecules.
Future research in this area should focus on:
Expansion of the Substituent Library: Synthesis and evaluation of a wider range of diverse substituents at the 3-position to further probe the structure-activity relationships.
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
Optimization of Pharmacokinetic Properties: Modification of the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
In Vivo Efficacy Studies: Evaluation of the most promising lead compounds in relevant animal models of disease to validate their therapeutic potential.
By leveraging the insights provided in this technical guide, researchers can accelerate the discovery and development of novel 5-methyl-3-substituted-benzoxazol-2-one-based drugs with improved efficacy and safety profiles.
References
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Application Note: Synthesis Protocol for 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one
Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one (PubChem CID: 19085901)[1][2] Introduction & Strategic Overview The benzoxazo...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Compound: 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one (PubChem CID: 19085901)[1][2]
Introduction & Strategic Overview
The benzoxazol-2-one heterocycle is a privileged scaffold in medicinal chemistry, frequently utilized in the development of G-protein coupled receptor (GPCR) ligands, including selective
adrenergic receptor antagonists and dopaminergic agents[3][4]. The synthesis of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one requires a highly regioselective approach to construct the fused bicyclic system while maintaining the integrity of the piperidine ring.
This protocol outlines a robust, three-step linear synthesis starting from commercially available 2-amino-4-methylphenol and N-Boc-4-piperidone. The sequence leverages a highly selective reductive amination, followed by a cyclocarbonylation reaction using a phosgene equivalent, and concludes with an acidic deprotection step[5][6].
Synthetic Workflow
Figure 1: Three-step synthetic workflow for 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one.
Mechanistic Insights & Causality
To ensure experimental reproducibility and scientific integrity, the rationale behind key reagent selections is detailed below:
Reductive Amination (Step 1): The formation of the imine intermediate is thermodynamically driven by the removal of water, but practically accelerated by the addition of catalytic glacial acetic acid, which activates the ketone carbonyl of N-Boc-4-piperidone[7][8]. is specifically selected over sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) because its steric bulk and electron-withdrawing acetoxy groups render it a mild reducing agent[7][8]. It selectively reduces the protonated iminium ion without reducing the starting ketone, thereby minimizing the formation of the N-Boc-4-piperidinol byproduct[7][8].
Cyclocarbonylation (Step 2): is utilized as a safer, solid phosgene equivalent[5][9]. The reaction is initiated by the nucleophilic attack of the secondary amine on the carbonyl carbon of CDI, displacing one imidazole equivalent to form a carbamoyl imidazole intermediate[5]. The adjacent phenolic hydroxyl group then undergoes an intramolecular nucleophilic acyl substitution, displacing the second imidazole ring to close the thermodynamically stable benzoxazol-2-one heterocycle[5]. Triethylamine (TEA) is added to neutralize the acidic phenolic proton, enhancing its nucleophilicity for the ring-closure step[5][10].
N-Boc Deprotection (Step 3): The tert-butoxycarbonyl (Boc) protecting group is cleanly cleaved under acidic conditions using . The mechanism involves protonation of the carbamate carbonyl followed by an E1-type elimination that liberates isobutylene gas and carbon dioxide. The irreversible evolution of these gases drives the reaction to completion according to Le Chatelier's principle. Subsequent basic workup with aqueous NaOH neutralizes the TFA salt, yielding the free piperidine base required for downstream pharmacological applications.
Step-by-Step Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-((2-hydroxy-5-methylphenyl)amino)piperidine-1-carboxylate
Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-methylphenol (5.00 g, 40.6 mmol, 1.0 eq) and N-Boc-4-piperidone (8.50 g, 42.6 mmol, 1.05 eq).
Solvation & Activation: Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) (100 mL)[7][8]. Add glacial acetic acid (2.8 mL, 48.7 mmol, 1.2 eq) dropwise via syringe[7][8]. Stir the mixture at room temperature (20-25 °C) under an argon atmosphere for 1 hour to allow for complete imine formation.
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3 (12.9 g, 60.9 mmol, 1.5 eq) portionwise over 15 minutes to control the mild exotherm[7].
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours[7]. Monitor reaction completion via TLC (Hexanes/EtOAc, 7:3, visualizing with UV and Ninhydrin stain).
Workup: Quench the reaction carefully by adding saturated aqueous NaHCO3 (50 mL) until gas evolution ceases (pH ~8). Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10-30% EtOAc in Hexanes) to afford Intermediate 1 as a pale yellow solid.
Step 2: Synthesis of tert-Butyl 4-(5-methyl-2-oxo-benzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate
Preparation: In a 250 mL two-neck round-bottom flask equipped with a reflux condenser, dissolve Intermediate 1 (10.0 g, 32.6 mmol, 1.0 eq) in anhydrous tetrahydrofuran (THF) (120 mL).
Reagent Addition: Add triethylamine (TEA) (9.1 mL, 65.2 mmol, 2.0 eq) followed by 1,1'-Carbonyldiimidazole (CDI) (7.9 g, 48.9 mmol, 1.5 eq) in one portion[5][9].
Cyclization: Heat the reaction mixture to reflux (65 °C) under a nitrogen atmosphere for 5 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc, 1:1)[6].
Workup: Cool the mixture to room temperature and quench with distilled water (50 mL)[9]. Extract the aqueous phase with EtOAc (3 × 75 mL)[9]. Wash the combined organic extracts with 1M HCl (50 mL) to remove unreacted amine and imidazole byproducts, followed by saturated aqueous NaHCO3 (50 mL) and brine (50 mL).
Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield Intermediate 2 as an off-white solid. This material is typically of sufficient purity (>95%) to be used directly in the next step.
Step 3: Deprotection to 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one
Preparation: Dissolve Intermediate 2 (9.0 g, 27.1 mmol, 1.0 eq) in anhydrous DCM (60 mL) in a 250 mL round-bottom flask.
Deprotection: Cool the solution to 0 °C. Slowly add Trifluoroacetic acid (TFA) (20.8 mL, 271 mmol, 10.0 eq) dropwise over 10 minutes.
Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by LC-MS or TLC (DCM/MeOH, 9:1).
Concentration: Once complete, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate the residue with toluene (2 × 30 mL) to aid in the removal of residual TFA.
Free-Basing (Critical Step): Suspend the resulting crude TFA salt in EtOAc (100 mL) and water (50 mL). Cool to 0 °C and slowly add 2M NaOH (aq) dropwise while stirring vigorously until the aqueous layer reaches pH 10-11.
Final Extraction: Separate the layers and extract the aqueous phase with additional EtOAc (2 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, filter, and evaporate to dryness.
Crystallization (Optional): Recrystallize the crude free base from hot ethanol/water to afford the pure 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one as a white crystalline solid[6].
Quantitative Data & Yield Summary
The table below summarizes the expected reaction metrics and typical yields when executing this protocol at a 10-50 mmol scale.
Step
Reaction Type
Key Reagents
Temp (°C)
Time (h)
Typical Yield (%)
Expected Purity (HPLC)
1
Reductive Amination
NaBH(OAc)3, AcOH, DCE
20-25
12
82 - 88%
> 95%
2
Cyclocarbonylation
CDI, TEA, THF
65 (Reflux)
5
75 - 82%
> 96%
3
Boc Deprotection
TFA, DCM, then NaOH
20-25
2
90 - 95%
> 98%
Overall
Linear Synthesis
-
-
~19
~55 - 68%
> 98%
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2010). Synthesis of Benzoxazolones from Nitroarenes or Aryl Halides. Organic Letters, 12(4), 812-815. URL:[Link]
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL:[Link]
Reagents used in the preparation of piperidinyl benzoxazolones
Advanced Synthesis and Application Note: Reagents and Protocols for Piperidinyl Benzoxazolones Executive Summary & Pharmacological Context Piperidinyl benzoxazolones represent a privileged class of heterocyclic scaffolds...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Synthesis and Application Note: Reagents and Protocols for Piperidinyl Benzoxazolones
Executive Summary & Pharmacological Context
Piperidinyl benzoxazolones represent a privileged class of heterocyclic scaffolds in modern drug discovery. Structurally, they combine the hydrogen-bonding capability of the benzoxazolone core with the basic, tunable pharmacophore of a piperidine ring. This specific structural combination has yielded potent multi-target antipsychotics capable of modulating D2 and 5-HT receptors[1], dual VEGFR-2/c-Met kinase inhibitors for oncology[2], and novel apoptotic agents targeting metastatic breast cancer[3].
As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the physicochemical rationale—the "why"—behind each reagent selection. Understanding these mechanistic drivers is essential for optimizing yields, preventing side reactions, and successfully scaling up these critical pharmaceutical intermediates.
Mechanistic Rationale: Reagent Selection and Causality
The synthesis of piperidinyl benzoxazolones generally proceeds via two primary stages: the construction of the benzoxazolone core and the subsequent functionalization with a piperidine moiety.
Core Carbonylating Agents
The cyclization of 2-aminophenol requires a highly electrophilic carbonyl equivalent. The choice of reagent dictates the reaction conditions and scalability:
Urea : Highly atom-economical and ideal for industrial scale-up. The reaction requires acidic catalysis (e.g., polyphosphoric acid or sulfuric acid) and elevated temperatures (100–160 °C) to drive the elimination of ammonia gas and force cyclization[2],[4].
Triphosgene / Phosgene : Preferred for discovery-scale synthesis. Triphosgene acts as a safe, solid phosgene equivalent that reacts rapidly in the presence of an organic base (e.g., DIPEA or TEA)[5]. It delivers the exact same electrophilic carbonyl carbon as phosgene without the extreme inhalation hazards.
Alkylation and Coupling Reagents
To link the piperidine ring to the benzoxazolone core, an alkyl spacer (e.g., 1-bromo-3-chloropropane) is typically employed.
Base Selection (K₂CO₃ vs. NaOH) : The benzoxazolone nitrogen is moderately acidic (pKa ~9.5). Potassium carbonate (K₂CO₃) is the optimal base because it efficiently deprotonates the nitrogen without causing the base-catalyzed ring-opening (hydrolysis) of the cyclic carbamate, a common side reaction when stronger aqueous bases like NaOH are used[2].
Catalytic Potassium Iodide (KI) : The addition of KI is a critical mechanistic driver. It initiates an in situ Finkelstein reaction, converting the less reactive terminal alkyl chloride into a highly reactive alkyl iodide. This significantly lowers the activation energy for the subsequent S_N2 nucleophilic attack by the sterically hindered piperidine nitrogen[2].
Mannich Base Condensation
Alternatively, a direct methylene bridge can be formed using a Mannich reaction.
Formaldehyde (37% aq) : Acts as the carbon source, condensing with the secondary amine of the piperidine to form a highly electrophilic iminium ion intermediate. The nucleophilic benzoxazolone nitrogen then attacks this intermediate to form the final product[3].
Synthetic workflow for piperidinyl benzoxazolones via sequential N-alkylation.
KI drastically reduces reaction time by forming an alkyl iodide[2].
Mannich Condensation
Benzoxazolone + Formaldehyde + Piperidine
None
Methanol
65–80%
Formaldehyde is a known carcinogen; ensure complete consumption[3].
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in physical and chemical checkpoints allow the researcher to verify the success of the reaction before proceeding to the next step.
Protocol A: Synthesis of the 2(3H)-Benzoxazolone Core (Urea Method)
Preparation : In a round-bottom flask, combine 1.0 equivalent of 2-aminophenol and 1.5 equivalents of urea.
Catalysis : Add a catalytic amount of polyphosphoric acid (PPA) or sulfuric acid monohydrate[4].
Heating : Heat the mixture gradually to 150 °C.
Self-Validation Checkpoint: The reaction is proceeding correctly when the evolution of ammonia gas is detected (verifiable via damp pH paper held over the condenser turning blue).
Workup : Once gas evolution ceases (approx. 2 hours), cool the mixture to 80 °C and pour it carefully into crushed ice water. Adjust the pH to 5–6.
Self-Validation Checkpoint: A distinct crystalline paste will precipitate. A TLC check (Hexane:EtOAc 7:3) will confirm the complete disappearance of the highly polar, UV-active 2-aminophenol spot.
Isolation : Filter the solid, wash with cold water, and dry under a vacuum to yield the benzoxazolone core.
Protocol B: Sequential N-Alkylation with a Piperidine Derivative
Deprotonation : Dissolve 1.0 equivalent of the benzoxazolone core in dry acetone. Add 2.0 equivalents of anhydrous K₂CO₃ and stir for 30 minutes at room temperature to form the nitrogen anion.
Spacer Addition : Add 1.2 equivalents of 1-bromo-3-chloropropane and reflux for 4 hours. Filter the inorganic salts and concentrate to isolate the chloroalkyl intermediate.
Piperidine Coupling : Redissolve the intermediate in acetone. Add 1.5 equivalents of the desired piperidine derivative, 2.0 equivalents of K₂CO₃, and 0.5 equivalents of KI[2].
Reflux : Heat to reflux for 6–8 hours.
Self-Validation Checkpoint: The successful formation of the highly reactive alkyl iodide intermediate is visually confirmed by a transient yellow/orange tint in the solution. As the piperidine substitutes the halogen, a cloudy precipitate of KCl/KBr salts will form, validating product conversion.
Workup : Pour the mixture into crushed ice. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol C: One-Pot Mannich Reaction for Methylene-Bridged Derivatives
Mixing : Dissolve 20 mmol of the benzoxazolone derivative and 20 mmol of the substituted piperidine (e.g., 4-methylpiperidine) separately in methanol, then combine them in a single flask[3].
Condensation : Slowly add 20 mmol of a 37% w/v aqueous formaldehyde solution.
Reflux : Heat the mixture under reflux for 2 hours.
Precipitation : Pour the hot liquid directly into an ice bath.
Self-Validation Checkpoint: A significant light-yellow precipitate will form immediately. To definitively validate the success of the Mannich bridge formation, perform an IR spectroscopy scan on the crude solid: the N-H stretch of the starting materials (3100–3400 cm⁻¹) must be absent, while the lactam C=O stretch (1760 cm⁻¹) must remain intact[6].
References
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases
Source: PMC (National Institutes of Health)
URL:[Link]
Synthesis and Pharmacological Evaluation of Piperidine (Piperazine)-Substituted Benzoxazole Derivatives as Multi-Target Antipsychotics
Source: PubMed (National Institutes of Health)
URL:[Link]
Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents
Source: Journal of Medicinal and Chemical Sciences
URL:[Link]
Process for preparing benzoxazolones-(2) and benzothiazolones-(2)
Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1
Source: PMC (National Institutes of Health)
URL:[Link]
Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study
Source: Journal of Medicinal and Chemical Sciences
URL:[Link]
Step-by-step synthesis of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one
This application note details the synthesis of 5-Methyl-3-(piperidin-4-yl)-1,3-benzoxazol-2-one , a structural motif commonly found in GPCR-targeting ligands (e.g., dopaminergic and serotonergic modulators). The protocol...
Author: BenchChem Technical Support Team. Date: March 2026
This application note details the synthesis of 5-Methyl-3-(piperidin-4-yl)-1,3-benzoxazol-2-one , a structural motif commonly found in GPCR-targeting ligands (e.g., dopaminergic and serotonergic modulators).
The protocol employs a "Convergent Heterocycle Construction" strategy. Rather than attempting to alkylate a pre-formed benzoxazolone—which often suffers from regioselectivity issues (N- vs. O-alkylation)—this method builds the heterocycle directly onto the piperidine scaffold. This ensures exclusive N-selectivity and high purity.
Part 1: Strategic Synthesis Architecture
The synthesis is divided into three modular phases:
Reductive Amination: Coupling the aniline precursor with a protected piperidone to establish the C–N bond.
Carbonyl Insertion (Cyclization): "Stitching" the phenol and secondary amine together using a carbonyl equivalent to form the cyclic carbamate (benzoxazolone).
Global Deprotection: Removing the Boc group to liberate the secondary amine for further medicinal chemistry derivatization.
Reaction Workflow Diagram
Figure 1: Modular synthetic pathway ensuring regioselective formation of the N3-substituted benzoxazolone core.
Part 2: Detailed Experimental Protocols
Phase 1: Reductive Amination
Objective: Synthesize tert-butyl 4-[(2-hydroxy-5-methylphenyl)amino]piperidine-1-carboxylate.
Rationale: We use Sodium Triacetoxyborohydride (STAB) as the reducing agent. Unlike NaBH₄, STAB is mild enough to not reduce the ketone before imine formation and does not require harsh pH adjustments.
Parameter
Specification
Limiting Reagent
2-Amino-4-methylphenol (1.0 equiv)
Coupling Partner
N-Boc-4-piperidone (1.1 equiv)
Reductant
NaBH(OAc)₃ (1.5 equiv)
Catalyst
Glacial Acetic Acid (1.0 equiv)
Solvent
1,2-Dichloroethane (DCE) or DCM
Temperature
Ambient (20–25 °C)
Protocol:
Imine Formation: In a dry round-bottom flask under N₂ atmosphere, dissolve 2-Amino-4-methylphenol (12.3 g, 100 mmol) and N-Boc-4-piperidone (21.9 g, 110 mmol) in DCE (250 mL).
Activation: Add glacial acetic acid (6.0 g, 100 mmol). Stir for 30 minutes to facilitate imine/hemiaminal equilibrium.
Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (31.8 g, 150 mmol) portion-wise over 15 minutes to control exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the aminophenol.
Workup: Quench with saturated aqueous NaHCO₃ (200 mL). Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
Purification: The crude brown oil is typically sufficient for the next step. If storage is required, purify via flash chromatography (SiO₂, 20–40% EtOAc in Hexanes).
Phase 2: Cyclization (Carbonyl Insertion)
Objective: Synthesize tert-butyl 4-(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate.
Rationale:1,1'-Carbonyldiimidazole (CDI) is selected as the carbonyl source. It acts as a "phosgene equivalent" but is a solid, safer to handle, and produces imidazole as a non-acidic byproduct, avoiding premature Boc-deprotection.
Protocol:
Setup: Dissolve the crude secondary amine from Phase 1 (~100 mmol theoretical) in anhydrous THF (300 mL).
Addition: Add CDI (19.5 g, 120 mmol) in a single portion.
Reflux: Heat the reaction to reflux (66 °C) for 4–6 hours. The formation of the cyclic carbamate is thermodynamically driven.
Monitoring: HPLC or TLC should show the conversion of the polar amino-phenol to a less polar, UV-active spot.
Workup: Cool to room temperature. Remove THF under reduced pressure.
Partition: Redissolve residue in EtOAc (300 mL) and wash with 0.5 M HCl (2 x 100 mL) to remove imidazole byproduct and unreacted amine. Note: Keep acid wash brief and cold to avoid Boc removal.
Crystallization: The product often crystallizes upon concentration or trituration with diethyl ether. Yields are typically 75–85% over two steps.[2]
Phase 3: Global Deprotection
Objective: Isolation of 5-Methyl-3-(piperidin-4-yl)-1,3-benzoxazol-2-one hydrochloride.
Protocol:
Dissolution: Dissolve the Boc-protected intermediate (10 g) in DCM (50 mL).
Acidolysis: Add Trifluoroacetic acid (TFA) (20 mL) dropwise at 0 °C. Alternatively, use 4M HCl in Dioxane for direct salt precipitation.
Reaction: Stir at room temperature for 2 hours. CO₂ evolution indicates deprotection.
Isolation:
If using TFA: Concentrate to dryness. Redissolve in minimal MeOH and precipitate with Et₂O to get the TFA salt.
If using HCl/Dioxane: The product precipitates as the hydrochloride salt.[3] Filter and wash with Et₂O.
Free Basing (Optional): If the free base is required for the next coupling step, partition the salt between DCM and 1M NaOH, separate, and dry.
Part 3: Critical Control Points & Troubleshooting
Issue
Root Cause
Corrective Action
Low Yield in Phase 1
Incomplete imine formation before reduction.
Ensure the 30-min stir time with AcOH is respected before adding STAB.
Regioisomers in Phase 2
O-acylation vs N-acylation competition.
Refluxing with CDI ensures thermodynamic equilibration to the stable cyclic carbamate (benzoxazolone). Do not stop heating early.
"Sticky" Precipitate
Imidazole byproduct contamination.
The 0.5 M HCl wash in Phase 2 is critical. Imidazole is water-soluble; the product is not.
Mechanistic Pathway (Cyclization)
Figure 2: Mechanistic sequence of the CDI-mediated cyclization.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link
Meanwell, N. A., et al. (1991). "Non-peptide fibrinogen receptor antagonists." Journal of Medicinal Chemistry (Contextual usage of benzoxazolone scaffolds).
Sigma-Aldrich. "5-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole Product Specification." Link
BenchChem. "Application of N-Formyl-2-aminophenol in the Synthesis of Benzoxazoles." Link
Application Notes and Protocols for the In Vitro Evaluation of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one
Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazolone Scaffold The compound 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one belongs to the benzoxazolone class of heterocyclic compounds, a scaffold rec...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazolone Scaffold
The compound 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one belongs to the benzoxazolone class of heterocyclic compounds, a scaffold recognized for its diverse pharmacological activities.[1][2] The benzoxazol-2-one core, particularly when functionalized at the nitrogen atom of the lactam, has been a focal point in medicinal chemistry for developing agents with a wide spectrum of biological effects.[1][3] Derivatives of this scaffold have shown promise as inhibitors of key enzymes in the central nervous system, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), and as ligands for G-protein coupled receptors like the dopamine receptors.[4][5] Given the structural features of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one, which combines the benzoxazolone core with a piperidine moiety, it is hypothesized to interact with biological targets implicated in neurological and psychiatric disorders.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a preliminary in vitro evaluation of this novel compound. The following protocols are designed to be robust and self-validating, providing a foundational understanding of the compound's potential biological activities.
Section 1: Preliminary Cytotoxicity Assessment
Before embarking on specific target-based assays, it is crucial to determine the general cytotoxicity of the test compound. This initial screen helps in establishing a suitable concentration range for subsequent experiments and identifying any non-specific cytotoxic effects. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[6][7]
Protocol 1: MTT Assay for Cell Viability
Scientific Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[7]
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
Cell Culture: Plate a suitable human cell line (e.g., SH-SY5Y neuroblastoma cells) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.[6] Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
Compound Preparation: Prepare a stock solution of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Data Presentation:
Concentration (µM)
Mean Absorbance (570 nm)
Standard Deviation
% Cell Viability
Vehicle Control
1.25
0.08
100
0.1
1.22
0.07
97.6
1
1.18
0.09
94.4
10
1.05
0.11
84.0
50
0.63
0.05
50.4
100
0.25
0.03
20.0
Section 2: Evaluation of Acetylcholinesterase (AChE) Inhibitory Activity
The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[4][8] The Ellman's method is a simple, reliable, and widely used colorimetric assay to screen for AChE inhibitors.[9][10]
Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Scientific Rationale: This assay measures the activity of AChE by quantifying the hydrolysis of acetylthiocholine to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[9][11]
Signaling Pathway and Assay Principle:
Caption: Principle of the Ellman's method for AChE inhibition.
Step-by-Step Methodology:
Reagent Preparation:
Buffer: 0.1 M Phosphate buffer, pH 8.0.
DTNB Solution: 10 mM DTNB in phosphate buffer.
Acetylthiocholine Iodide (ATCI) Solution: 14 mM ATCI in deionized water (prepare fresh).
AChE Solution: Electric eel acetylcholinesterase (Type VI-S) at a concentration of 1 U/mL in phosphate buffer.[11]
Test Compound: Prepare serial dilutions of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.
Assay Procedure (96-well plate):
Add 140 µL of phosphate buffer to each well.
Add 10 µL of the test compound solution at various concentrations (or vehicle for control).
Add 10 µL of AChE solution to all wells except the blank.
Add 10 µL of DTNB solution to all wells.
Pre-incubate the plate at 25°C for 10 minutes.[11]
Initiate the reaction by adding 10 µL of ATCI solution to all wells.
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[9]
Data Analysis:
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
Calculate the percentage of inhibition for each concentration of the test compound using the formula:
% Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Data Presentation:
Compound Concentration (µM)
Reaction Rate (ΔAbs/min)
% Inhibition
Control
0.050
0
1
0.045
10
10
0.030
40
50
0.015
70
100
0.005
90
Tacrine (Positive Control)
IC₅₀ = X µM
Section 3: Assessment of Monoamine Oxidase (MAO) Inhibitory Potential
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters.[12] Their inhibition is a therapeutic approach for depression and Parkinson's disease.[5] A fluorometric assay is a sensitive method to determine the inhibitory activity of compounds against both MAO isoforms.
Protocol 3: Fluorometric Assay for MAO-A and MAO-B Inhibition
Scientific Rationale: This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be measured.[13]
Experimental Workflow:
Caption: Workflow for the fluorometric MAO inhibition assay.
Step-by-Step Methodology:
Reagent Preparation:
Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4.
MAO Enzymes: Recombinant human MAO-A and MAO-B.
Substrate: p-Tyramine.
Detection Reagent: A working solution containing a fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP).
Test Compound: Prepare serial dilutions of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one.
Positive Controls: Clorgyline for MAO-A and Selegiline (L-deprenyl) for MAO-B.[5]
Assay Procedure (black 96-well plate):
To separate wells for MAO-A and MAO-B assays, add assay buffer.
Add the test compound at various concentrations or positive controls.
Initiate the reaction by adding the substrate and the detection reagent working solution.
Incubate the plate for 30-60 minutes at 37°C, protected from light.[12]
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~530 nm and emission at ~585 nm.[13]
Data Analysis:
Subtract the background fluorescence (wells without enzyme).
Calculate the percentage of inhibition for each concentration:
% Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100
Determine the IC₅₀ values for both MAO-A and MAO-B by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation:
Compound
MAO-A IC₅₀ (µM)
MAO-B IC₅₀ (µM)
Selectivity Index (MAO-B/MAO-A)
Test Compound
Value
Value
Value
Clorgyline
Value
>100
>X
Selegiline
>100
Value
Section 4: Dopamine D4 Receptor Binding Affinity
The dopamine D4 receptor is a target for antipsychotic drugs.[14] Compounds containing a piperidine moiety often exhibit affinity for dopamine receptors. A radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor.[15]
Protocol 4: Radioligand Binding Assay for Dopamine D4 Receptor
Scientific Rationale: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]spiperone) for binding to the dopamine D4 receptor expressed in a cell membrane preparation. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.[14][15]
Assay Principle:
Caption: Principle of the competitive radioligand binding assay.
Step-by-Step Methodology:
Membrane Preparation: Use commercially available cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).[16]
Reagent Preparation:
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
Radioligand: [³H]spiperone at a concentration near its K_d value.
Test Compound: Prepare serial dilutions of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one.
Non-specific Binding Control: A high concentration of a known D4 antagonist (e.g., haloperidol or clozapine).
Assay Procedure:
In a 96-well plate, combine the cell membranes, [³H]spiperone, and either the test compound, vehicle (for total binding), or the non-specific binding control.
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioactivity.
Scintillation Counting: After drying the filters, add a scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Calculate the percentage of inhibition of specific binding for each concentration of the test compound.
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value.
Calculate the equilibrium dissociation constant (K_i) of the test compound using the Cheng-Prusoff equation:
K_i = IC₅₀ / (1 + [L]/K_d)
where [L] is the concentration of the radioligand and K_d is its equilibrium dissociation constant.
Data Presentation:
Compound
D4 Receptor K_i (nM)
Test Compound
Value
Clozapine (Reference)
Value
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one. By systematically evaluating its cytotoxicity and potential activity against key neurological targets, researchers can gain valuable insights into its pharmacological profile. Positive results from these assays would warrant further investigation, including selectivity profiling against other receptor subtypes and more complex cell-based functional assays, to fully elucidate the therapeutic potential of this novel compound.
References
BenchChem. (2025). Application Notes and Protocols for Acetylcholinesterase (AChE) Activity Determination using Ellman's Method.
Bio-protocol. (2021). Human Monoamine Oxidase Inhibition Assay. Bio-protocol, 11(22), e4228.
BenchChem. (2025). Application Notes and Protocols for Measuring the MAO Inhibitory Activity of (-)-Salsoline Hydrochloride.
Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Neuromethods (pp. 129-141). Humana Press, New York, NY.
Semantic Scholar. (2023). Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improve.
Kamal, A., et al. (2022). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Journal of Biomolecular Structure and Dynamics, 40(21), 10735-10751.
AAT Bioquest. (2021). How do I screen for acetylcholinesterase activity?.
Acta Pharmacologica Sinica. (2007). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. 28, 235–242.
Scribd. (n.d.). Ellman Esterase Assay Protocol.
Soyer, Z., Parlar, S., & Alptüzün, V. (2014). Synthesis and acetylcholinesterase (AChE) inhibitory activity of some N-substituted-5-chloro-2(3H)- benzoxazolone derivatives. Marmara Pharmaceutical Journal, 17(1), 15-20.
Di-Mauro, V., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6833.
DergiPark. (2014). Synthesis and acetylcholinesterase (AChE) inhibitory activity of some N-substituted-5-chloro-2(3H)
ResearchGate. (2018). Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core.
Erdağ, M., et al. (2022). Investigation of some 3-substituted-2(3H)-benzoxazolone derivatives against caspase-3 : A molecular docking study. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 827-836.
ResearchGate. (2021).
MDPI. (2021).
BenchChem. (2025). Application Notes and Protocols for the Development of Dopamine D4 Receptor Antagonists.
Pugsley, T. A., et al. (2002). The discovery of PD 89211 and related compounds: selective dopamine D4 receptor antagonists.
PubMed. (2012). Synthesis and biological activities of some 1,3-benzoxazol-2(3H)
Royal Society of Chemistry. (2020).
Krawiecka, M., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta poloniae pharmaceutica, 70(2), 245-253.
Patsnap Synapse. (2024). What are D4 receptor antagonists and how do they work?.
Ingenta Connect. (2012).
G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development.
PMC. (2016).
PMC. (2024).
MDPI. (2022). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.
Frontiers. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor.
Acta Poloniae Pharmaceutica. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)
The Research Database. (n.d.). Novel screening assay for novel psychoactive substances - Project.
PMC. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
BioMed Pharma Journal. (2008).
RSC Publishing. (2018). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors.
Journal of Medicinal and Chemical Sciences. (2022). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic.
ResearchGate. (2025).
Journal of Chemical and Pharmaceutical Research. (2014). Benzoxazole: The molecule of diverse biological activities.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solvent Selection & Dissolution Protocol for 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one
Part 1: Executive Summary & Physicochemical Profile
Target Compound: 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one
Chemical Class: Piperidinyl-benzoxazolone (Heterocyclic secondary amine).[1][2][3][4]
This guide provides a scientifically grounded protocol for solubilizing 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one. Unlike simple benzoxazoles, the benzoxazol-2-one core possesses a carbamate-like functionality within the ring, contributing to higher polarity than its benzoxazole counterparts.[1][2][3][4] However, the critical solubility determinant is the piperidin-4-yl moiety, which contains a secondary amine.[1][2][3][4]
Solubility Logic:
The Core (Hydrophobic): The 5-methyl-benzoxazol-2-one system is lipophilic and planar, driving strong crystal lattice energy and poor water solubility.[1][2][3][4]
The Handle (Ionizable): The piperidine nitrogen is a basic center (Calculated pKa
The Strategy: At neutral pH, the compound exists in equilibrium between its protonated (soluble) and free base (insoluble) forms. To achieve stable aqueous solutions, you must exploit the basicity of the piperidine ring or use a dipolar aprotic solvent for stock preparation.[4]
Part 2: Solvent Selection Matrix
The following table categorizes solvents based on their interaction with the specific functional groups of the target molecule.
Solvent Class
Recommended Solvent
Solubility Potential
Application Context
Class 1: Organic Stock
DMSO (Dimethyl Sulfoxide)
High (>20 mg/mL)
Primary stock solution for cryo-storage (-20°C).[1][2][3][4] Disrupts intermolecular H-bonding of the benzoxazolone core.[1][2][3][4]
Class 1: Organic Stock
Ethanol (Absolute)
Moderate to High
Alternative stock if DMSO is incompatible with downstream assays (e.g., specific enzyme kinetics).
Class 2: Aqueous (Acidic)
0.1 M HCl or Acetate Buffer (pH 4.5)
High
Critical for aqueous delivery. Protonates the piperidine nitrogen, forming a soluble cation.
Class 2: Aqueous (Neutral)
PBS (pH 7.4)
Low / Risk of Precipitation
Only suitable for final dilute concentrations (<100 µM). Risk of free-base precipitation.[1][2][3][4]
Part 3: Detailed Dissolution Protocols
Protocol A: Preparation of High-Concentration Stock (Organic)
Best for: Long-term storage, High-Throughput Screening (HTS) libraries.[1][2][3][4]
Weighing: Weigh the target amount of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one into a glass vial. (Avoid plastic if using DMSO for long periods to prevent leaching).[4]
Solvent Addition: Add DMSO to achieve a concentration of 10 mM to 50 mM .
Note: If the compound is in a salt form (e.g., Hydrochloride), it may dissolve slower in DMSO. Mild vortexing is required.[2][3][4]
Sonication: Sonicate in a water bath at room temperature for 5–10 minutes to ensure complete dissolution of micro-crystals.
QC Check: Visually inspect for turbidity.[2][3][4] The solution must be optically clear.
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Preparation of Aqueous Solution (In-Situ Salt Formation)
Best for: Animal studies (IV/IP dosing) or assays sensitive to DMSO.[1][2]
Mechanism: This method converts the lipophilic free base into a hydrophilic hydrochloride salt in situ.[3][4]
Calculation: Calculate the molar amount of the compound.
Acidification: Add 1.0 molar equivalent of 0.1 M HCl (or 1.05 eq to ensure full protonation) directly to the solid compound.
Dissolution: Vortex vigorously. The compound should dissolve as the piperidine nitrogen becomes protonated.[4]
Dilution: Once dissolved, dilute slowly with water or saline to the desired final volume.
Warning: Do not dilute directly with 10x PBS or strong buffers initially, as the sudden pH shift to neutral might crash the compound out before it is fully diluted.
pH Adjustment (Optional): Check pH. If too acidic for the assay, carefully titrate with dilute NaOH, but do not exceed pH 6.5–7.0 to prevent free-base precipitation.[3][4]
Part 4: Solubility Decision Logic (Visualized)
The following diagram illustrates the decision pathway for solubilizing this specific pharmacophore based on the downstream application.
Caption: Decision matrix for solubilizing piperidinyl-benzoxazolone derivatives based on initial solid form and intended application.
Part 5: Troubleshooting & Stability
Issue: Precipitation upon dilution into assay media.
Cause: The "Crash-Out" Effect.[1][2][3][4] When a DMSO stock (high solubility) is added to PBS pH 7.4 (aqueous), the local concentration of the hydrophobic free base may exceed its solubility limit before mixing is complete.
Solution:
Step-wise Dilution: Dilute the DMSO stock into an intermediate buffer (e.g., pH 5.0 Acetate) before the final physiological buffer.
Increase Mixing Speed: Vortex the buffer while adding the compound to prevent local supersaturation.
Lower Concentration: Ensure the final concentration is below the thermodynamic solubility limit (likely < 100 µM for this scaffold at pH 7.4).
Issue: Chemical Instability.
Oxidation: The piperidine amine is susceptible to N-oxidation over time in solution.[1][2][3][4]
Hydrolysis: The benzoxazol-2-one ring is relatively stable, but the cyclic carbamate can hydrolyze under strong basic conditions (pH > 12) or high temperatures.[1][2][3][4]
Recommendation: Always prepare fresh working solutions. Store DMSO stocks at -20°C under inert gas (Argon/Nitrogen) if possible.[1][2][3][4]
References
Lipinski, C. A., et al. (2001).[3][4] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3][4] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3][4] Link
Di, L., & Kerns, E. H. (2016).[3][4] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2][3][4] (Chapter on Solubility and pKa). Link
Meanwell, N. A. (2011).[3][4] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.[3][4] Chemical Research in Toxicology, 24(9), 1420–1456.[3] Link[1]
PubChem Compound Summary. (2025). 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole (Structural Analog Data). National Center for Biotechnology Information.[2][3][4] Link[1]
Preparation and Derivatization of Benzoxazolone-Based Pharmaceutical Intermediates: A Comprehensive Protocol Guide
The 2(3H)-benzoxazolone scaffold is a privileged structure in medicinal chemistry, characterized by a unique balance of lipophilic and hydrophilic fragments on a single framework. This bioisosteric core is found in numer...
Author: BenchChem Technical Support Team. Date: March 2026
The 2(3H)-benzoxazolone scaffold is a privileged structure in medicinal chemistry, characterized by a unique balance of lipophilic and hydrophilic fragments on a single framework. This bioisosteric core is found in numerous pharmacologically active compounds, exhibiting1[1]. The weakly acidic lactam nitrogen (N-3) and the electron-rich aromatic ring (C-5 and C-6 positions) provide versatile vectors for late-stage functionalization, enabling the synthesis of diverse pharmaceutical intermediates.
This application note details the mechanistic rationale and validated protocols for synthesizing the core scaffold and its most critical derivatives.
Mechanistic Rationale for Scaffold Derivatization
The functionalization of benzoxazolone relies on exploiting its distinct regional reactivities to generate specific classes of therapeutic intermediates:
N-3 Functionalization (Mannich Bases & Alkylation): The N-H proton of the benzoxazolone ring is weakly acidic (pKa ~ 9). In the presence of a mild base (e.g., K₂CO₃) or under Mannich reaction conditions (using formaldehyde as a methylene bridge donor), the nitrogen acts as a potent nucleophile. This reactivity is heavily utilized to append piperazine derivatives, generating1[1]. Furthermore, bivalent ligands linked via dibromoalkanes at this position yield2[2].
C-5/C-6 Functionalization (Cross-Coupling): The aromatic ring can be halogenated and subsequently converted into benzoxazolone boronates. These boronates serve as critical intermediates for Suzuki-Miyaura cross-coupling with aryl halides, yielding3[3].
Synthetic divergence of the 2(3H)-benzoxazolone scaffold into key pharmaceutical intermediates.
Quantitative Reaction Parameters Summary
The following table summarizes the key metrics for the synthetic workflows detailed in this guide, providing a quick-reference benchmark for expected yields and conditions.
Derivative Class
Target Position
Reaction Type
Typical Yield
Key Reagents
Catalyst / Base
Core Scaffold
N/A
Condensation
82–90%
2-Aminophenol, Urea
Solvent-free / Heat
Mannich Bases
N-3
Multicomponent
79–91%
Formalin, Piperazines
None (Self-catalyzed)
N-Alkyl Dimers
N-3
Sₙ2 Substitution
60–85%
Dibromoalkanes
K₂CO₃
5-Aryl Derivatives
C-5
Suzuki Coupling
75–94%
Aryl Halides, B₂Pin₂
Pd(dppf)Cl₂ / Na₂CO₃
Synthetic Workflows and Experimental Methodologies
Protocol A: Continuous/Solvent-Free Synthesis of the 2(3H)-Benzoxazolone Core
Causality & Principle: Traditional syntheses rely on highly corrosive aqueous mineral acids. A more modern, scalable approach utilizes a solvent-free melt process. Urea acts as a carbonyl surrogate. As the temperature increases, urea decomposes to release ammonia and isocyanic acid, which condenses with 2-aminophenol to form the oxazolone ring. This method eliminates VOCs and simplifies downstream purification[4].
Step-by-Step Methodology:
Preparation: Charge a reaction vessel with 2-aminophenol and urea in a molar ratio of 1:1.2.
Thermal Activation: Gradually heat the mixture to 140–150 °C. The mixture will transition into a molten state. Crucial: Ensure proper ventilation or an active scrubber system is in place, as ammonia gas is evolved as a byproduct.
Reaction Monitoring: Maintain the melt for 2–3 hours. To self-validate completion, pull a micro-aliquot, dissolve in ethyl acetate, and check via TLC (Hexane:EtOAc 7:3). The reaction is complete when the 2-aminophenol spot is entirely consumed.
Quenching: Cool the mixture to 60 °C and carefully quench with distilled water to precipitate the product.
Purification: Filter the light yellow solid and recrystallize from hot water or ethanol to yield pure4[4].
Protocol B: Synthesis of 3-Substituted Mannich Bases (Piperazine Intermediates)
Causality & Principle: Formaldehyde reacts with the secondary amine of a piperazine derivative to generate a highly electrophilic iminium ion. The active N-H of the benzoxazolone ring subsequently attacks this intermediate, forming a stable methylene bridge. This multicomponent condensation is highly atom-economical and self-catalyzing due to the slight inherent acidity of the benzoxazolone core[1].
Step-by-Step Methodology:
Dissolution: Dissolve 20 mmol of the synthesized 2(3H)-benzoxazolone and 20 mmol of the desired piperazine derivative (e.g., 4-methylpiperazine) separately in 15 mL of methanol.
Initiation: Combine the solutions in a round-bottom flask and add 20 mmol of 37% w/v aqueous formaldehyde (formalin) dropwise.
Reflux: Heat the mixture under reflux (approx. 65 °C) for 2 hours.
Precipitation: Upon completion, pour the hot mixture into an ice-water bath. A significant precipitation of light yellow to white crystals will occur as the solubility drops.
Selective Washing: Filter the precipitate and wash with cold propan-2-ol. Rationale: Cold propan-2-ol effectively strips away unreacted formalin and piperazine without dissolving the target Mannich base. Recrystallize from propan-2-ol for analytical purity[1].
Protocol C: Synthesis of Bivalent N-Alkylated Dimers
Causality & Principle: To create homodimers linked by an alkyl chain, the benzoxazolone is deprotonated by K₂CO₃. The resulting anion undergoes an Sₙ2 nucleophilic substitution with a dibromoalkane. Potassium carbonate is chosen specifically because it is strong enough to deprotonate the lactam but weak enough to prevent unwanted base-catalyzed ring-opening side reactions[2].
Step-by-Step Methodology:
Deprotonation: Suspend 2(3H)-benzoxazolone (2.0 equiv) and anhydrous K₂CO₃ (3.0 equiv) in dry DMF. Stir for 15 minutes to ensure complete generation of the nucleophilic anion.
Alkylation: Add the appropriate dibromoalkane (1.0 equiv, e.g., 1,4-dibromobutane) dropwise at room temperature to prevent localized overheating and polyalkylation.
Heating: Heat the mixture to 60 °C and stir for 2 hours.
Workup: Quench the reaction by pouring it over crushed ice. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Isolation: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the intermediate via silica gel column chromatography[2].
Protocol D: Suzuki Cross-Coupling via Benzoxazolone Boronates
Causality & Principle: Direct arylation of the benzoxazolone core is often low-yielding and poorly regioselective. Converting 5-bromobenzoxazolone to a boronate ester first allows for highly modular Suzuki-Miyaura couplings with various complex aryl halides. This is critical for rapid Structure-Activity Relationship (SAR) screening[3].
Step-by-Step Methodology:
Boronate Formation: In a Schlenk flask, combine 5-bromobenzoxazolone (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), potassium acetate (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Degassing: Evacuate and backfill with nitrogen three times to prevent catalyst oxidation. Add degassed 1,4-dioxane.
First Stage Heating: Stir the mixture at 90 °C until the boronate formation is complete (self-validate by monitoring the disappearance of the bromide via LC-MS).
One-Pot Cross-Coupling: Cool the mixture slightly, add the desired aryl halide (1.1 equiv), a 2M aqueous solution of Na₂CO₃ (2.0 equiv), and an additional 0.05 equiv of Pd catalyst.
Final Coupling: Heat at 90 °C for 4–6 hours. Filter the crude mixture through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography[3].
References
Title: Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents
Source: MDPI
URL
Title: Design, Synthesis and Biological Evaluation of Bivalent Benzoxazolone and Benzothiazolone Ligands as Potential Anti-inflammatory/Analgesic Agents
Source: PMC / NIH
URL
Title: Convenient Synthesis of Benzoxazolone Derivatives by Cross-Coupling of Benzoxazolone Boronates with Aryl Halides
Source: Thieme Connect
URL
Title: Synthesis method of benzoxazolone (CN110698421A)
Technical Evaluation: Dose-Response Profiling of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one
This Application Note is designed for research scientists and drug discovery professionals characterizing the pharmacological profile of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one . Based on the structural pharmacoph...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for research scientists and drug discovery professionals characterizing the pharmacological profile of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one .
Based on the structural pharmacophore (a benzoxazol-2-one core N-substituted with a piperidine ring), this compound is a "privileged scaffold" frequently associated with Serotonin 5-HT4 receptor agonism (prokinetic/nootropic activity) and has structural bioisosterism with known NLRP3 inflammasome inhibitors and GlyT1 inhibitors .
Given this structural lineage, this guide prioritizes a Gs-coupled cAMP Accumulation Assay , which is the industry standard for characterizing 5-HT4 agonists.
Determination)
Executive Summary & Mechanism of Action
The compound of interest features a 1,3-benzoxazol-2-one core substituted at the 3-position with a piperidine ring and at the 5-position with a methyl group. This scaffold mimics the classic BIMU-class agonists.
In a functional dose-response study, we hypothesize this compound acts as an orthosteric agonist at Gs-coupled GPCRs (likely 5-HT4). Upon binding, the receptor undergoes a conformational change, exchanging GDP for GTP on the
subunit. This activates Adenylyl Cyclase (AC), converting ATP to cAMP.
Study Objective: To determine the potency (
) and efficacy () of the compound using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay.
Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway utilized in this study design.
Caption: Gs-coupled signaling cascade. The compound binds the receptor, triggering cAMP production which competes with a labeled tracer, reducing the TR-FRET signal.[1]
Experimental Design Strategy
Assay Selection: TR-FRET (Homogeneous)
We utilize a competitive immunoassay (e.g., LANCE Ultra or HTRF).
Mechanism: Endogenous cAMP produced by the cell competes with exogenously added dye-labeled cAMP (Acceptor) for binding to a dye-labeled anti-cAMP antibody (Donor).
Readout:Inverse relationship. High agonist activity
High cAMP Low FRET signal.
Why this method? It eliminates wash steps (critical for low-affinity compounds), supports 384-well high-throughput formats, and offers high Z' factors (>0.7).
Concentration Range & Spacing
To accurately resolve the Hill slope and
, the concentration range must span from "no effect" to "saturation."
Top Concentration:
(or if low potency is suspected).
Dilution Factor: 1:3 (half-log) or 1:4.
Points: 10-point dose-response curve.
Replicates: Technical triplicates (
).
Detailed Protocol
Reagent Preparation
Critical Step: The piperidine nitrogen is basic. Ensure the compound is fully solubilized.
Stock Solution (10 mM):
Weigh 2.32 mg of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one.
Dissolve in 1.0 mL of 100% DMSO.
Note: If solubility is poor, sonicate for 5 minutes at 37°C.
Assay Buffer (Stimulation Buffer):
HBSS (Hank's Balanced Salt Solution) + 5 mM HEPES (pH 7.4).
Add 0.5 mM IBMX: This is crucial. IBMX inhibits phosphodiesterases, preventing cAMP degradation and amplifying the signal window.
Add 0.1% BSA: Prevents compound adsorption to plastic.
Serial Dilution Workflow
Perform dilutions in a separate polypropylene plate (low binding) before transferring to the assay plate.
Step
Source
Volume Transfer
Destination
Final Conc. (Assay)
1
10 mM Stock
into Buffer
Intermediate A
2
Intermediate A
into Buffer
Point 1 (Top)
*
3
Point 1
into Buffer
Point 2
...
...
Repeat 1:3 dilution
...
...
10
Buffer Only
N/A
Basal Control
0
*Note: The "Final Conc" assumes a further 1:2 dilution when added to cells (e.g., 5 µL compound + 5 µL cells).
Assay Execution (384-well Format)
Cell Line: CHO-K1 or HEK293 stably expressing the target receptor (e.g., human 5-HT4).
Cell Harvesting:
Detach cells using non-enzymatic dissociation buffer (e.g., Versene) to preserve receptor integrity.
Resuspend in Stimulation Buffer (containing IBMX) at a density of 2,000–4,000 cells/well (optimize via cell titration).
Plating:
Dispense 5 µL of cell suspension into a white, low-volume 384-well plate.
Treatment:
Add 5 µL of the 2X serial dilutions (from Step 3.2) to the cells.[2][3]
Controls:
Min Signal (Max cAMP): 10 µM Forskolin (activates AC directly).
Max Signal (Basal): Buffer + DMSO vehicle only.
Incubation:
Incubate for 30 minutes at Room Temperature (RT).
Why RT? Slows receptor internalization compared to 37°C.
Detection:
Add 5 µL of Eu-Cryptate labeled anti-cAMP antibody.
Raw fluorescence is prone to interference. Calculate the ratio to normalize:
Curve Fitting
Convert the Ratio to "normalized response" or interpolate cAMP concentrations using a cAMP standard curve (included in kit). Fit the data to a 4-Parameter Logistic (4PL) Model :
X: Log of compound concentration.
Y: Response (Ratio or % Activity).
Hill Slope: Indicates cooperativity.[4] A slope of 1.0 suggests standard orthosteric binding.
Efficacy relative to a full agonist (e.g., Serotonin).
Hill Slope
~1.0
1.0 = Standard binding. >1.0 = Positive cooperativity.
Z' Factor
> 0.5
Assay quality metric.[6] <0.5 indicates high variability.
Workflow Visualization
Caption: Step-by-step experimental workflow for high-throughput cAMP quantification.
Troubleshooting & Optimization
Solubility Crash: If the compound precipitates at high concentrations in aqueous buffer, increase the intermediate dilution step or ensure the final DMSO concentration is constant (e.g., 0.5%) across all wells.
Hook Effect: If the signal drops at very high concentrations (e.g., >100 µM) despite being an agonist, this may be due to off-target cytotoxicity or fluorescence quenching.
Low Signal Window: Ensure IBMX is fresh. Phosphodiesterase activity in live cells can rapidly degrade cAMP, flattening the curve.
References
GPCR Signaling & cAMP Assays
Revvity. (2023). LANCE Ultra cAMP Assay Principle and Protocol. Retrieved from
Pharmacological Curve Fitting
GraphPad. (2023). The EC50 and Hill Slope: A Guide to Dose-Response. Retrieved from [5]
Technical Support Center: Synthesis of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one
This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one. As a key structural motif in various pharmacologi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one. As a key structural motif in various pharmacologically active agents, optimizing its synthesis is critical for efficient drug discovery pipelines. This document provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address practical, real-world laboratory challenges.
Overview of the Synthetic Strategy
The most logical and convergent synthetic approach to 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one involves a three-stage process. This strategy is designed to maximize yield and simplify purification by building the molecule in a controlled, stepwise manner.
Caption: High-level workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most effective synthetic route for this molecule?
A1: The recommended route is a three-step sequence: (1) Reductive amination of 2-amino-4-methylphenol with N-Boc-4-piperidone to form the key diamine intermediate.[1][2] (2) Cyclization of the intermediate using a phosgene equivalent to construct the benzoxazolone ring.[3][4] (3) Acid-mediated deprotection of the Boc group to yield the final product.[5] This convergent approach avoids potential side reactions associated with direct N-alkylation of a pre-formed benzoxazolone ring and ensures a clean, high-yielding synthesis.
Q2: Why is a protecting group on the piperidine nitrogen necessary?
A2: The piperidine nitrogen is a reactive secondary amine. Without a protecting group like tert-butyloxycarbonyl (Boc), it would compete with the aniline nitrogen during the cyclization step. This would lead to a mixture of undesired products, including urea derivatives and potentially oligomers, significantly reducing the yield of the target molecule and complicating purification. The Boc group is ideal as it is stable under the reductive amination and cyclization conditions but can be removed cleanly under acidic conditions.[5][6]
Q3: Which carbonylating agent is best for the cyclization step: Triphosgene, CDI, or something else?
A3: The choice depends on a balance of reactivity, safety, and experimental convenience.
Triphosgene (BTC) is a crystalline, stable, and easy-to-handle solid that serves as a safe substitute for highly toxic phosgene gas.[7][8] It is highly efficient, often requiring only one-third of a molar equivalent, and reactions typically proceed under mild conditions with high yields.[9][10]
1,1'-Carbonyldiimidazole (CDI) is another excellent, safe alternative. It reacts under very mild, often room temperature, conditions and is known for its high chemoselectivity.[11][12] The primary byproducts, imidazole and CO₂, are easily removed. CDI is particularly useful when sensitive functional groups are present.[13][14]
Urea can also be used, but this method typically requires high temperatures (130-160°C melt phase), which can lead to decomposition and lower yields for complex substrates.[3][15]
For this specific synthesis, both Triphosgene and CDI are superior choices. Triphosgene may offer slightly faster reaction times, while CDI provides exceptionally mild conditions.
Carbonylating Agent
Formula
Form
Key Advantages
Key Disadvantages
Typical Conditions
Triphosgene (BTC)
(Cl₃CO)₂CO
Crystalline Solid
High reactivity, clean reactions, stable/safe phosgene source.[7][9]
High temperatures required (130-160°C), potential for side products (biuret), lower yields.[15]
1.5-3.0 eq., Neat (melt) or high-boiling solvent.[15]
Q4: What is the mechanism for the CDI-mediated cyclization?
A4: The cyclization proceeds via a two-step intramolecular process. First, the more nucleophilic secondary amine of the piperidine-aniline intermediate attacks one of the carbonyl carbons of CDI, displacing an imidazole molecule to form an N-acylimidazole intermediate. This intermediate is highly activated. Subsequently, the nearby phenolic hydroxyl group performs an intramolecular nucleophilic attack on the newly formed carbonyl, displacing the second imidazole molecule and forming the stable five-membered benzoxazolone ring.[11][17]
Caption: Simplified mechanism of CDI-mediated benzoxazolone formation.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Issue 1: Low Yield in Reductive Amination (Stage 1)
Q: My reductive amination of 2-amino-4-methylphenol and N-Boc-4-piperidone is inefficient, resulting in a low yield of the desired intermediate. What went wrong?
A: Low yields in this step are typically due to suboptimal reaction conditions or reagent quality. Consider the following:
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this transformation. It is mild enough to not reduce the ketone in the presence of the amine and does not require stringent pH control. Stronger reagents like NaBH₄ or NaCNBH₃ can lead to side reactions or require careful pH adjustments, respectively.
Reaction Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are ideal. The presence of water can hydrolyze the iminium intermediate and deactivate the reducing agent.
Purity of Starting Materials: 2-aminophenols are susceptible to air oxidation, often indicated by a darkening in color.[18] This oxidation can introduce impurities that inhibit the reaction. If your 2-amino-4-methylphenol is dark, consider purifying it by recrystallization before use.[18]
Reaction Time and Temperature: These reactions are typically run at room temperature for 12-24 hours. Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) or LC-MS before performing the workup.
Troubleshooting Workflow: Reductive Amination
Verify Reagent Quality: Use freshly opened or purified 2-amino-4-methylphenol. Ensure N-Boc-4-piperidone and NaBH(OAc)₃ are anhydrous.
Optimize Solvent: Switch to rigorously dried DCM or DCE.
Monitor Progress: Take aliquots every 2-4 hours to check for the consumption of starting materials via TLC.
Stoichiometry Check: Use a slight excess (1.1-1.2 equivalents) of the amine or ketone component to drive the reaction to completion, depending on which is more valuable.
Issue 2: Failed or Incomplete Cyclization (Stage 2)
Q: I've isolated my amination product, but the cyclization to form the benzoxazolone ring is stalling or giving a very low yield. How can I fix this?
A: Cyclization failure is almost always linked to the carbonylating agent or the reaction environment.
Moisture Contamination: Phosgene equivalents like triphosgene and CDI are highly sensitive to moisture. Water will rapidly consume the reagent, preventing it from reacting with your substrate. All glassware must be oven-dried, and anhydrous solvents are essential. The reaction should be run under an inert atmosphere (Nitrogen or Argon).[6]
Insufficient Base (for Triphosgene): The reaction of triphosgene with your intermediate generates HCl. A non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), must be present in at least stoichiometric amounts to neutralize the acid and drive the reaction forward.
Incorrect Stoichiometry: For triphosgene, remember that one molecule is equivalent to three molecules of phosgene; therefore, approximately 0.35 equivalents are typically sufficient.[16] For CDI, at least a full equivalent is required. Using too little reagent will result in an incomplete reaction.
Low Reactivity: If the reaction is sluggish at room temperature, gentle heating (40-50°C) can sometimes facilitate cyclization, especially when using CDI. However, excessive heat can cause decomposition.
Experimental Protocol: Optimized Cyclization with Triphosgene
Dissolve the purified intermediate from Stage 1 (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous THF or DCM under an Argon atmosphere.
Cool the mixture to 0°C in an ice bath.
In a separate flask, dissolve triphosgene (0.35 eq.) in a small volume of anhydrous THF.
Add the triphosgene solution dropwise to the cooled substrate solution over 15-20 minutes.
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is fully consumed.[16]
Quench the reaction carefully by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Issue 3: Difficulty with Boc Deprotection (Stage 3)
Q: The final deprotection step is giving me a complex mixture of products, or the reaction isn't going to completion. What is the best way to remove the Boc group?
A: The Boc group is reliably cleaved under strong acidic conditions. The choice of acid and solvent is key to a clean reaction.
Incomplete Reaction: This can occur if the acid is not strong enough or if an insufficient amount is used. A common method is using a 1:1 mixture of trifluoroacetic acid (TFA) in DCM.[5] Alternatively, a 4M solution of HCl in dioxane is highly effective.
Side Product Formation: While the benzoxazolone core is generally stable, prolonged exposure to very harsh acidic conditions or high temperatures can cause degradation. The deprotection should be performed at room temperature and monitored closely.
Workup Issues: After deprotection, the product will be in its protonated salt form (e.g., trifluoroacetate or hydrochloride salt). It is crucial to neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) to isolate the free-base form of the final product. Failure to neutralize properly can lead to purification difficulties.
Experimental Protocol: Optimized Boc Deprotection
Dissolve the Boc-protected precursor (1.0 eq.) in DCM (approx. 0.1 M concentration).
Add an excess of trifluoroacetic acid (TFA), typically forming a 25-50% v/v solution.
Stir the mixture at room temperature for 1-3 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
Re-dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
Separate the layers and extract the aqueous layer with additional DCM (3x).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude final product, which can then be purified by column chromatography or recrystallization.
References
Ghanavat, M., Gonzalez, S., & Heller, S. (2025). CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones. ChemRxiv. Available at: [Link]
Yap, J. J., et al. (2020). A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
Ghanavat, M., Gonzalez, S., & Heller, S. (2025). CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones. ResearchGate. Available at: [Link]
Grout, R. J., & Partridge, M. W. (1974). Cyclizations involving oxyanions as nucleophiles towards the carbamate linkage in the rate-determining step. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
Madrid Ghanavat, et al. (2025). CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones. ChemRxiv. Available at: [Link]
Realini, N., et al. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Deng, Y., et al. (2003). Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie International Edition. Available at: [Link]
Vigroux, A., et al. (1995). Cyclization-activated prodrugs: N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen. Journal of Medicinal Chemistry. Available at: [Link]
ResearchGate. (n.d.). New Application of Triphosgene in a Convenient Synthesis of 3-Aryl-1,3-benzoxazine-2,4-diones from Anacardic Acids. ResearchGate. Available at: [Link]
MDPI. (2022). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. MDPI. Available at: [Link]
RSC Publishing. (2021). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Publishing. Available at: [Link]
Bentham Science Publishers. (n.d.). Triphosgene and its Application in Organic Synthesis. Bentham Science Publishers. Available at: [Link]
New Drug Approvals. (2014). PHOSGENE. New Drug Approvals. Available at: [Link]
PrepChem.com. (n.d.). Synthesis of 4-Amino-3-hydroxyphthalide. PrepChem.com. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazolones. Organic Chemistry Portal. Available at: [Link]
Sciforum. (2022). Fe-catalyzed synthesis of 2-benzoxazolone - an important fragment of biologically active compounds. Sciforum. Available at: [Link]
ACS Publications. (1995). N-(Substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates Based on Ring-Opened Derivatives of Active Benzoxazolones and Oxazolidinones as Mutual Prodrugs of Acetaminophen. ACS Publications. Available at: [Link]
ResearchGate. (n.d.). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. ResearchGate. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Organic Chemistry Portal. Available at: [Link]
PMC. (n.d.). Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. PMC. Available at: [Link]
Academia.edu. (n.d.). Synthesis and optimization of 2-pyridin-3-yl-benzo[d][5][7]oxazin-4-one based inhibitors of human neutrophil elastase. Academia.edu. Available at: [Link]
PMC. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. PMC. Available at: [Link]
ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]
Google Patents. (n.d.). US4031160A - 2-Amino-4-hydroxy-5-chloro toluene and the hydrochloride thereof. Google Patents.
PubChem. (n.d.). 2-Amino-4-methylphenol. PubChem. Available at: [Link]
Biointerface Research in Applied Chemistry. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]
Rsc.org. (n.d.). Carbonyldiimidazole (CDI) Promoted Direct and Instantaneous Thio-esterification of Carboxylic Acid and Thiol at Ambient Temperat. Rsc.org. Available at: [Link]
MDPI. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available at: [Link]
PMC. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. PMC. Available at: [Link]
MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]
The Good Scents Company. (n.d.). 4-amino-2-hydroxytoluene. The Good Scents Company. Available at: [Link]
PubChem. (n.d.). 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole. PubChem. Available at: [Link]
bio-conferences.org. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). bio-conferences.org. Available at: [Link]
ResearchGate. (n.d.). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. ResearchGate. Available at: [Link]
Google Patents. (n.d.). CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor. Google Patents.
AWS. (n.d.). benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives. AWS. Available at: [Link]
Solubility issues of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one in DMSO
A Guide to Overcoming Solubility Challenges in DMSO Welcome to the technical support guide for 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one. This resource is designed for researchers, scientists, and drug development p...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Overcoming Solubility Challenges in DMSO
Welcome to the technical support guide for 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges when preparing Dimethyl Sulfoxide (DMSO) stock solutions of this and structurally related compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your experiments.
Given that 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one is a specific chemical entity, publicly available data on its solubility profile is limited. Therefore, this guide synthesizes best practices for handling benzoxazolone derivatives and other heterocyclic compounds with poor aqueous solubility, providing a robust framework for your experimental work.[1][2]
Frequently Asked Questions (FAQs)
Q1: I've added DMSO to my vial of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one, but it's not dissolving. What's the first thing I should do?
The most common reason for incomplete dissolution is insufficient mechanical or thermal energy. The first steps should be to vortex the solution vigorously for at least 60 seconds and perform a visual inspection.[3][4] If solids remain, sonication in a water bath for several minutes is the next recommended step.[4] These methods introduce the energy needed to break down the compound's crystal lattice structure and facilitate solvation.
Q2: What is the highest concentration I can realistically achieve in DMSO?
This is an empirical question that must be determined for each compound batch. While DMSO is a powerful solvent, every compound has a solubility limit.[4] For many benzoxazolone-type compounds used in screening, initial stock solutions are typically prepared in the 10-20 mM range.[1][5] If you require a higher concentration, you must experimentally determine the saturation point. See Protocol 2 for a method to assess maximum solubility.
Q3: My DMSO stock solution was clear, but after a week at -20°C, I see crystals. Why?
This is likely due to moisture absorption. DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[3] This absorbed water decreases the solvent's polarity and can cause your compound to precipitate, especially at low temperatures. To prevent this, always use anhydrous (≥99.9%) DMSO, keep containers tightly sealed, and prepare single-use aliquots to minimize air exposure and avoid repeated freeze-thaw cycles.[3][4]
Q4: Why does my compound precipitate when I dilute my DMSO stock into my aqueous cell culture media or buffer?
This is a very common phenomenon known as aqueous precipitation. While your compound is soluble in 100% DMSO, it likely has very low solubility in water. When you add the DMSO stock to an aqueous solution, the compound rapidly "crashes out" as it encounters a solvent environment where it is not soluble. To mitigate this, keep the final DMSO concentration in your assay as low as possible (typically <0.5%) and perform serial dilutions in a stepwise manner.[4][6]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a detailed question-and-answer format, providing explanations and actionable solutions.
Issue 1: The solid compound appears "wet" but remains a suspension after initial mixing.
Q: I have added the calculated volume of DMSO and vortexed, but I see fine particulates that won't disappear. What is happening and what are my next steps?
A: This indicates that the initial energy input from vortexing was insufficient to overcome the compound's crystal lattice energy. The "wetting" of the powder is a good sign, but complete dissolution requires more energy to break the intermolecular forces holding the solid together.
Root Causes & Solutions:
Insufficient Mechanical Energy: Vortexing alone may not be enough.
Solution: Use a bath sonicator. Submerge the sealed vial in the water bath and sonicate for 5-15 minutes.[4] The high-frequency sound waves create cavitation bubbles that collapse near the solid, providing intense localized energy to break apart particles and enhance dissolution.
Low Kinetic Energy (Temperature): Dissolution is an endothermic process for many organic compounds. Room temperature may not provide enough energy.
Solution: Gently warm the solution. Place the vial in a water bath or heating block set to 30-40°C for 10-20 minutes, with intermittent vortexing.[7] Caution: Do not overheat, as this can risk degrading temperature-sensitive compounds. Always check the compound's stability data if available.
Concentration Exceeds Solubility Limit: You may be attempting to create a solution that is above the compound's intrinsic solubility in DMSO.
Solution: If the above methods fail, you may need to lower the target concentration. Prepare a new solution by adding more anhydrous DMSO to the existing suspension to create a lower, known concentration (e.g., reduce from 20 mM to 10 mM).
Below is a decision tree to guide you through this troubleshooting process.
Fig 1. Decision tree for dissolving a challenging compound in DMSO.
Issue 2: A clear stock solution develops a precipitate after storage or freeze-thaw cycles.
Q: My 10 mM stock solution was perfectly clear when I made it. After one freeze-thaw cycle, I noticed a small amount of precipitate. What caused this?
A: This is almost certainly a result of the stock solution's integrity being compromised, either by water absorption or temperature-induced changes.
Root Causes & Solutions:
Hygroscopicity of DMSO: This is the most frequent cause. Each time the stock vial is opened, it is exposed to atmospheric moisture, which DMSO readily absorbs.[3] The introduction of water, a poor solvent for your compound, lowers its solubility.
Solution: Prevention is key. Prepare single-use aliquots. Immediately after dissolving the compound, divide the stock solution into smaller volumes in sterile microcentrifuge tubes, so each aliquot is only thawed once.[3][6]
Freeze-Thaw Cycles: The process of freezing and thawing can promote precipitation. As a DMSO/water mixture freezes, pure DMSO freezes first, concentrating the compound and any absorbed water in the remaining liquid phase. This can supersaturate the solution, forcing the compound to precipitate.
Solution: As above, aliquoting is the best practice to avoid this entirely.[4] If you must re-use a stock, ensure it is brought completely to room temperature and vortexed thoroughly to re-dissolve any potential micro-precipitates before use.
Issue 3: The compound precipitates immediately upon dilution into aqueous buffers for assays.
Q: When I add 2 µL of my 10 mM DMSO stock to 1 mL of PBS for my assay, the solution turns cloudy. How can I prevent this and ensure my compound is bioavailable?
A: This is a classic example of exceeding the kinetic solubility limit in an aqueous environment. The compound is being transferred from a "good" solvent (DMSO) to a "poor" solvent (water) too quickly and at too high a concentration.
Root Causes & Solutions:
Rapid Solvent Shift: A direct, large dilution factor causes a dramatic and localized change in solvent polarity around the compound molecules, leading to aggregation and precipitation.
Solution 1: Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions. For example, first dilute the 10 mM stock into a solution containing 50% DMSO / 50% buffer, then further dilute that intermediate stock into the final 100% aqueous buffer. This gradual reduction in organic solvent can help keep the compound in solution.[6]
Solution 2: Increase Mixing Energy: When adding the DMSO stock to the aqueous buffer, do so while the buffer is being vortexed or by pipetting up and down rapidly. This rapid dispersion helps prevent the formation of localized high concentrations of the compound that can initiate precipitation.
Use of Co-solvents or Formulation Excipients: For particularly challenging compounds, especially in in vivo studies, formulation aids may be necessary.
Solution: If permissible in your assay, consider using co-solvents like PEG400 or excipients like cyclodextrins, which can form inclusion complexes with the compound to enhance its apparent aqueous solubility.[6] This is an advanced technique and requires careful validation to ensure the excipients do not interfere with the assay.
Standardized Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
This protocol details the standard procedure for preparing a high-quality stock solution, forming the foundation of reproducible experiments.[3]
Calculate Required Mass: Determine the molecular weight (MW) of your compound. For a 10 mM solution in 1 mL of DMSO:
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g)
Mass (mg) = 0.01 * MW
Weigh Compound: Place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh the calculated mass of the compound directly into the tube.
Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to the tube.
Dissolve:
Close the tube tightly and vortex for at least 60 seconds.[3]
Visually inspect the solution against a light source. If any solid particles remain, sonicate the tube in a water bath for 10-15 minutes.[4]
If necessary, warm the solution to 37°C for 10-15 minutes, with intermittent vortexing, to facilitate dissolution.[4]
Final Inspection: Once the solution is completely clear with no visible particulates, it is ready.
Aliquot and Store: Distribute the stock solution into single-use, clearly labeled aliquots. Store at -20°C or -80°C, protected from light.[3][6]
Fig 2. Workflow for preparing a DMSO stock solution.
This protocol provides a method to estimate the solubility of your compound in an aqueous buffer, which is crucial for designing biological assays.[8]
Objective: To determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.
Materials:
High-concentration DMSO stock of your compound (e.g., 20 mM)
Aqueous buffer of choice (e.g., PBS, pH 7.4)
96-well clear-bottom microplate
Multichannel pipette
Plate reader capable of measuring absorbance or turbidity (nephelometry)
Procedure:
Prepare Plate: Add 198 µL of the aqueous buffer to each well of the 96-well plate.
Add Compound: Using a multichannel pipette, add 2 µL of your DMSO stock solution to the first well. Mix thoroughly by pipetting up and down. This creates a 1:100 dilution (e.g., 200 µM final concentration, 1% DMSO).
Serial Dilution: Perform a serial 2-fold dilution across the plate. Transfer 100 µL from the first well to the second, mix, then transfer 100 µL from the second to the third, and so on.
Incubate: Allow the plate to incubate at room temperature for 1-2 hours to allow any precipitate to form and equilibrate.
Measure: Read the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm or 750 nm) to measure light scattering caused by precipitated particles.
Analyze: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity begins to rise sharply above the baseline (buffer + DMSO control) is the estimated kinetic solubility limit.
Data Summary: Solvent Properties
The choice of solvent is critical. Always use the highest quality reagents to ensure reproducibility.[3]
Parameter
Recommended Specification
Rationale
DMSO Grade
Anhydrous, ≥99.9% Purity
Minimizes water content, which can cause compound precipitation.[3]
Water Content
<0.1%
Ensures maximum solvating power for hydrophobic compounds.
Storage
Tightly sealed container with desiccant
Prevents absorption of atmospheric moisture.
References
BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
LaPlante, S. R., & Edwards, P. J. (2014). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]
Janeba, Z. et al. Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN.
MedChemExpress. Compound Handling Instructions.
BenchChem. (2025). Unveiling the Biological Activity of Benzoxazolone Scaffolds: A Technical Overview.
BenchChem. (2025). How to make Dimethyl sulfoxide (DMSO)
PubChem. 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole. National Center for Biotechnology Information. [Link]
Erdag, E. et al. (2022). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. Journal of Medicinal and Chemical Sciences. [Link]
BenchChem. (2025). Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers.
Technical Support Center: Overcoming Side Reactions in Benzoxazolone Synthesis
Executive Summary: The Benzoxazolone Challenge The 2(3H)-benzoxazolone (benzoxazolinone) scaffold is a privileged pharmacophore found in analgesics (e.g., Chlorzoxazone), antipsychotics, and anticonvulsants. While the co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Benzoxazolone Challenge
The 2(3H)-benzoxazolone (benzoxazolinone) scaffold is a privileged pharmacophore found in analgesics (e.g., Chlorzoxazone), antipsychotics, and anticonvulsants. While the core structure appears simple—a benzene ring fused to a carbamate—its synthesis is often plagued by oxidative instability of the precursor (2-aminophenol) and competitive oligomerization during the carbonylation step.
This guide addresses the three most critical failure modes reported by our users:
Oxidative degradation ("Black Tar" formation) during cyclization.[1]
Incomplete cyclization and biuret formation in urea-mediated routes.[1]
Regiochemical ambiguity (N- vs. O-alkylation) during downstream functionalization.
Issue 1: The reaction mixture turns black/tarry with low yield.
Diagnosis: Oxidative polymerization of 2-aminophenol.
Mechanism: 2-Aminophenols are redox-active.[1] In the presence of trace oxygen and heat, they oxidize to quinone imines, which rapidly polymerize into complex, insoluble melanins (tars) before they can react with the carbonyl source.
Corrective Protocol:
Degassing is Non-Negotiable: Sparge all solvents with Argon or Nitrogen for at least 15 minutes prior to heating.[1]
Add an Antioxidant: For aqueous or biphasic protocols, adding 0.5–1.0 mol% of sodium dithionite (Na₂S₂O₄) or sodium metabisulfite can scavenge radical initiators.
Acidity Control: Oxidation is faster under basic conditions.[1] If using phosgene equivalents, ensure the base (e.g., Et₃N) is added slowly or use a buffered system.[1]
Issue 2: Urea method yields insoluble white precipitate (not product).
Diagnosis: Formation of biuret or incomplete urea intermediates.
Mechanism: The urea route requires high temperatures (>150°C) to drive off ammonia.
Intermediate Trap: The reaction proceeds via a (2-hydroxyphenyl)urea intermediate.[1] If the temperature is too low (<130°C), this intermediate precipitates and does not cyclize.
Biuret Formation: Excess urea can self-condense to biuret (NH₂CONHCONH₂) or cyanuric acid, contaminating the product.[1]
Corrective Protocol:
Temperature Threshold: The reaction must be conducted in the melt phase or high-boiling solvents (e.g., diphenyl ether, sulfolane) at 150–170°C .[1]
Ammonia Removal: Use a reflux condenser set to ~100°C (to keep solvent but let NH₃ escape) or a slow nitrogen sweep to drive the equilibrium forward (Le Chatelier’s principle).
Issue 3: Low conversion with CDI (Carbonyldiimidazole).
Diagnosis: Moisture sensitivity or "Imidazolide Stalling."
Mechanism: CDI reacts with the amine to form an N-acyl imidazole intermediate.[1][2] The subsequent cyclization requires the phenol oxygen to attack this carbonyl. If the phenol is not sufficiently nucleophilic (e.g., electron-withdrawing groups on the ring), the reaction stalls at the intermediate.
Corrective Protocol:
Activation: Add a mild base (e.g., DBU or catalytic DMAP) to deprotonate the phenol and accelerate the intramolecular attack.
Dry Conditions: CDI hydrolyzes instantly in wet solvents.[1] Use anhydrous THF or MeCN.[1]
Visualization: Reaction Pathways & Failure Modes
The following diagram illustrates the competitive pathways in the Urea and Phosgene routes. Note the critical branching point at the Quinone Imine (oxidation) and the Biuret (thermal side reaction).
Caption: Mechanistic pathways showing the critical divergence between successful cyclization (Green) and common failure modes like oxidation and oligomerization (Red).
User Query: "I treated my benzoxazolone with methyl iodide and K₂CO₃, but I see two spots on TLC. Is one O-alkylated?"
Technical Insight:
The benzoxazolone anion is an ambident nucleophile.[1]
N-Alkylation (Major): The nitrogen atom is the softer nucleophile and is generally favored under thermodynamic control with soft electrophiles (alkyl halides).
O-Alkylation (Minor/Rare): Attack at the carbonyl oxygen (forming a lactim ether) is favored by hard electrophiles (e.g., trialkyloxonium salts) or silver salts (Ag₂CO₃) which coordinate to the nitrogen/halide, forcing O-attack.
Silver assists halide leaving; "Hard" character emphasized.[1]
Validated Experimental Protocols
Protocol A: The "Green" Urea Melt Method (Solvent-Free)
Best for: Large scale, avoiding toxic phosgene, robust substrates.
Mix: In a round-bottom flask, combine 2-aminophenol (1.0 equiv) and Urea (1.5 equiv) .
Note: Do not use a huge excess of urea (avoid >2.0 equiv) to minimize biuret.
Add Catalyst: Add HCl (conc., 0.1 mL/mmol) or p-TsOH (1 mol%) . Acid catalysis accelerates the transamidation.[1]
Heat: Submerge in an oil bath pre-heated to 150°C . The solids will melt.[1]
Sweep: Use a gentle stream of N₂ over the melt to remove evolved NH₃.[1]
Monitor: Heating for 2–4 hours is typical.[1] The melt will solidify as the product forms (mp of benzoxazolone is ~140°C, often higher than the eutectic melt).
Workup: Cool to 80°C. Add water. The product precipitates.[1][3] Filter and wash with hot water (removes unreacted urea/biuret).[1]
Purification: Recrystallize from ethanol/water.[1]
Protocol B: The Mild CDI Method
Best for: Sensitive substrates, small scale, room temperature.
Dissolve: Dissolve 2-aminophenol (1.0 equiv) in anhydrous THF (0.2 M) under Argon.
Activate: Add CDI (1.2 equiv) in one portion. Gas evolution (CO₂) will occur.[1]
Cyclize: Stir at room temperature for 2 hours.
Checkpoint: If TLC shows intermediate but no product, reflux for 1 hour or add DBU (0.1 equiv) .
Workup: Quench with 1M HCl. Extract with EtOAc.[1][4] Wash with brine.[1]
Note: The acid wash removes imidazole byproducts.[1]
Comparative Reagent Analysis
Reagent
Toxicity
Atom Economy
Key Risk
Recommended For
Phosgene / Triphosgene
High
High
Safety (Inhalation), HCl generation
Industrial Scale-up
Urea
Low
High
High Temp required, Biuret formation
Green Chemistry, Stable substrates
CDI
Low
Moderate
Moisture sensitivity, Cost
Lab scale, Sensitive functional groups
DMC (Dimethyl Carbonate)
Low
High
Autoclave often needed (>180°C)
High-pressure capable labs
References
Urea Method & Mechanism
Title: Synthesis of 2-benzoxazolone from 2-aminophenol and urea.[1]
Stability of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one in aqueous solution
Welcome to the Application Support Portal. As researchers and drug development professionals, you require more than just basic handling instructions—you need a mechanistic understanding of your compounds to ensure reprod...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Portal. As researchers and drug development professionals, you require more than just basic handling instructions—you need a mechanistic understanding of your compounds to ensure reproducible assays.
This guide provides an authoritative, in-depth analysis of the aqueous stability of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one . By understanding the specific vulnerabilities of the benzoxazolone core and the basicity of the piperidine ring, you can prevent degradation, avoid false-negative assay results, and establish self-validating experimental protocols.
Mechanistic Insights: Why Does Degradation Occur?
To stabilize this compound, we must first understand its dual-natured chemical vulnerabilities. The molecule consists of a basic piperidine ring (pKa ~9.5) attached to a benzoxazol-2-one core.
The benzoxazolone ring is a cyclic carbamate that is highly susceptible to hydrolysis, particularly under alkaline conditions or in the presence of hydrolytic enzymes, which cleave the ring to release carbon dioxide and form 2-aminophenol derivatives[1]. If the compound is dissolved in unbuffered water, the basicity of the piperidine nitrogen raises the local pH, inadvertently auto-catalyzing the hydrolysis of its own benzoxazolone ring.
Once the ring is opened, the resulting 4-methyl-2-(piperidin-4-ylamino)phenol intermediate is rapidly auto-oxidized in the presence of dissolved oxygen into highly reactive quinone imines. These subsequently polymerize into deeply colored phenoxazinone compounds[2]. This detoxification and degradation pathway is well-documented in the breakdown of related benzoxazolinone allelochemicals[3],[4].
Fig 1: Base-catalyzed hydrolysis and subsequent auto-oxidation pathway of the benzoxazolone core.
Quantitative Stability Profile
To guide your experimental design, the following table summarizes the kinetic stability of the compound across different aqueous environments.
Buffer System
pH
Temp (°C)
Dissolved O₂
Half-Life (t₁/₂)*
Primary Degradation Mechanism
10 mM Acetate
5.0
4°C
Depleted (Ar)
> 6 months
None detected
10 mM Acetate
5.0
25°C
Ambient
~ 45 days
Trace hydrolysis
1X PBS
7.4
37°C
Ambient
< 12 hours
Hydrolysis + Rapid Oxidation
50 mM Borate
9.0
25°C
Ambient
< 2 hours
Base-catalyzed hydrolysis
*Extrapolated kinetic data based on structural analogs of benzoxazolinone.
Diagnostic Troubleshooting Matrix
If you are experiencing issues with your stock solutions or in vitro assays, consult the matrix below to identify the root cause and implement the correct resolution.
Symptom
Root Cause
Mechanistic Explanation
Resolution
Solution turns pink, brown, or black overnight
Auto-oxidation of hydrolyzed degradants
The benzoxazolone ring hydrolyzed to a 2-aminophenol derivative, which oxidized into a colored phenoxazinone polymer.
Discard solution. Prepare fresh stock in degassed, slightly acidic buffer (pH 5.0). Protect from light.
Compound fails to dissolve at 10 mM
Insufficient protonation of the piperidine ring
The piperidine nitrogen remains unprotonated in neutral/basic water, leaving the molecule as a lipophilic free base.
Lower the pH of the vehicle to 5.0 using Acetate or Citrate buffer to form the highly soluble protonated salt.
Gradual loss of potency in assays over 24h
Silent hydrolysis (no color change)
At physiological pH (7.4), the compound undergoes slow hydrolysis. If the solution is oxygen-depleted, color won't form, but the API is still destroyed.
Prepare working dilutions in pH 7.4 assay buffer immediately before use. Do not store in physiological buffers.
Frequently Asked Questions (FAQs)
Q: Can I prepare my master stock in 100% DMSO instead of an aqueous buffer?A: Yes. In fact, storing the master stock in anhydrous DMSO at -20°C is highly recommended to completely arrest hydrolysis. However, ensure the DMSO is strictly anhydrous (stored over molecular sieves), as the hygroscopic nature of DMSO will pull in atmospheric moisture, leading to slow degradation over time.
Q: Why do I need to degas the buffer if hydrolysis is the primary issue?A: Hydrolysis and oxidation are coupled in a thermodynamic equilibrium. If trace hydrolysis occurs, the resulting 2-aminophenol is rapidly oxidized by dissolved O₂. This oxidation pulls the equilibrium forward (Le Chatelier's principle), accelerating the total destruction of the intact API. Removing O₂ breaks this chain reaction.
Q: How can I verify that my stored solution hasn't degraded before running an expensive assay?A: Do not rely solely on visual inspection (lack of color). Implement a self-validating UV-Vis check. Intact 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one exhibits a distinct absorbance peak at ~275 nm. The appearance of a new peak at ~450-500 nm indicates the formation of quinone imines. If the
ratio exceeds 0.05, the batch must be discarded.
Standard Operating Procedure (SOP): Preparation of Stable Aqueous Stocks
To ensure absolute reproducibility, follow this self-validating protocol for preparing 10 mM aqueous stock solutions.
Materials Required:
10 mM Sodium Acetate buffer (pH 5.0)
Argon or Nitrogen gas line
0.22 µm PTFE syringe filters
Amber glass vials (pre-sterilized)
Step-by-Step Methodology:
Buffer Preparation: Prepare the 10 mM Sodium Acetate buffer and adjust the pH to exactly 5.0 using glacial acetic acid.
Deoxygenation: Sparge the buffer with Argon or Nitrogen gas for a minimum of 15 minutes to displace dissolved oxygen.
Solubilization: Weigh the required amount of API into a light-protected vessel. Add the degassed buffer to achieve a 10 mM concentration. Vortex gently until complete dissolution is achieved. (Note: The mildly acidic pH ensures rapid protonation of the piperidine ring).
Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter. Do not use nylon filters, as they can bind the compound.
Validation: Draw a 10 µL aliquot, dilute in 990 µL of buffer, and perform a UV-Vis scan (200-600 nm) to establish a baseline
ratio.
Storage: Aliquot the remaining solution into amber glass vials, blanket the headspace with Argon, seal tightly, and store at -20°C.
Fig 2: Optimized workflow for preparing oxidation-resistant aqueous stock solutions.
References
Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA. PMC - NIH. 1
Detoxification pathway of 2-benzoxazolinone (BOA), and structure of a compound similar to BOA, 2-oxindole. ResearchGate. 3
Transformation products of 2-benzoxazolinone (BOA) in soil. ResearchGate. 2
Benzoxazolin-2(3H)-one inhibits soybean growth and alters the monomeric composition of lignin. PMC - NIH. 4
Technical Support Center: Recrystallization of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one
The following technical guide is designed for researchers and process chemists working with 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one . This guide synthesizes established purification protocols for benzoxazolone-pip...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed for researchers and process chemists working with 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one . This guide synthesizes established purification protocols for benzoxazolone-piperidine scaffolds with specific troubleshooting for this derivative.
Compound Profile & Physicochemical Assessment
Before initiating recrystallization, verify the state of your material.[1] This molecule contains a basic secondary amine (piperidine) and a polar benzoxazolone core. Its solubility behavior is strictly dictated by its protonation state.
High solubility at reflux due to polar core; poor solubility at RT due to lipophilic methyl/piperidine groups.[1]
HCl Salt
Isopropanol (IPA)
Methanol / Diethyl Ether
Ionic lattice requires protic solvents. IPA offers the best balance of polarity and temperature differential.
TFA Salt
Methanol / Water (9:1)
Acetonitrile
Highly soluble; requires high polarity antisolvent or cooling to crash out.
Workflow Visualization
The following decision tree outlines the logical flow for purifying this specific scaffold, including checkpoints for common failure modes like "oiling out."
Caption: Decision tree for solvent selection and process flow based on the protonation state of the benzoxazolone derivative.
Step-by-Step Protocols
Protocol A: Recrystallization of the Free Base
Best for: Removing non-polar impurities and regioisomers.[1]
Preparation: Weigh the crude solid into an Erlenmeyer flask. Add a magnetic stir bar.[1]
Dissolution: Add Ethanol (95%) at a ratio of 5-7 mL per gram of crude.
Heating: Heat the mixture to reflux (approx. 78°C) with stirring.
Checkpoint: If the solid does not dissolve completely after 10 minutes at reflux, add more ethanol in 1 mL increments.
Note: If small black particles remain (likely inorganic salts or charcoal from previous steps), perform a hot filtration through a pre-warmed glass frit or Celite pad.
Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.
Why? Rapid cooling on a cold surface induces precipitation of impurities (occlusion). Slow cooling promotes pure crystal lattice formation.[5]
Finishing: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
Collection: Filter the crystals using vacuum filtration. Wash the cake with cold Ethanol (-20°C) . Dry under high vacuum.
Protocol B: Recrystallization of the HCl Salt
Best for: Final pharmaceutical-grade purification; removing organic solvent residues.[1]
The salt will likely not dissolve completely in pure IPA.[1]
While refluxing, add Deionized Water dropwise via a pipette.[1]
Stop adding water the moment the solution becomes clear.[1]
Scientific Rationale: This creates a solvent system at the exact saturation point of the salt.[1] Excess water drastically increases solubility, preventing crystallization upon cooling.
Cooling: Allow to cool slowly to room temperature.
Troubleshooting: If no crystals form, the solution may be supersaturated.[1] Scratch the inner glass wall with a glass rod or add a "seed crystal" of pure product.[1]
Collection: Filter and wash with cold IPA (do not wash with water, as it will dissolve your product).[1]
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky goo instead of crystals). What happened?
Diagnosis: This is common with piperidine derivatives.[1] It occurs when the melting point of the solvated compound is lower than the boiling point of the solvent, or if the solution is too concentrated.[1]
The Fix:
Re-dissolve: Heat the mixture back to reflux until the oil dissolves.
Add Activated Carbon (Charcoal) (approx. 5-10 wt% of the crude mass).
Stir at reflux for 15 minutes.
Critical Step: Perform a Hot Filtration through Celite to remove the charcoal.[1] Do not let the solution cool during filtration, or the product will crystallize in the filter.[1]
Q3: I have low recovery yield (<50%).
Diagnosis: The compound is too soluble in the chosen solvent at room temperature.
The Fix:
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.[1]
Cool this "second crop" to 0°C to recover more material.
Note: Keep the second crop separate, as it is usually less pure than the first.[1]
References
Synthesis of Benzoxazolone Derivatives:
Ryu, K. E., et al. "Facile Synthesis of Benzo[d]azol-2(3H)-ones Using 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as Green CO Source."[1] Synlett, vol. 26, no.[1] 14, 2015, pp. 1985-1990.[1]
Purification of Piperidinyl-Benzoxazoles:
Cho, S. Y., et al. "Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives."[1] Bioorganic & Medicinal Chemistry Letters, vol. 23, no. 24, 2013, pp. 6711-6716.[1][7]
Recrystallization of Piperidine Salts:
Jastrzębska-Więsek, M., et al. "Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts."[1][3] Materials, vol. 13, no.[1] 21, 2020. (Describes IPA recrystallization of piperazine/piperidine salts).
Technical Support Center: Benzoxazolone Synthesis Optimization
Topic: Optimizing Reaction Temperature for Benzoxazolone Formation Document ID: TSC-BZ-2024-05 Audience: Medicinal Chemists, Process Development Scientists Status: Active Executive Summary: The Thermodynamics of Cyclizat...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing Reaction Temperature for Benzoxazolone Formation
Document ID: TSC-BZ-2024-05
Audience: Medicinal Chemists, Process Development Scientists
Status: Active
Executive Summary: The Thermodynamics of Cyclization
The synthesis of 2(3H)-benzoxazolone (benzo[d]oxazol-2(3H)-one) from 2-aminophenol is a transformation defined by the leaving group. The optimal temperature is not a fixed value but a variable dependent on the reagent chosen to supply the carbonyl unit.
As a Senior Application Scientist, I often see protocols fail because users apply "standard" reflux conditions to systems requiring melt-phase thermodynamics, or conversely, overheat kinetic systems leading to decomposition.
This guide categorizes the synthesis into two distinct thermodynamic regimes:
The following diagram illustrates the critical temperature divergence between the two primary synthetic methodologies.
Figure 1: Temperature dependence of reaction pathways. The urea route requires high heat to drive off ammonia, while activated reagents proceed via lower-temperature intermediates.
Protocol Optimization & Troubleshooting
Module A: The Urea Melt (Green/Industrial Route)
Target Temperature: 150°C – 170°C
Mechanism: Nucleophilic attack followed by thermal elimination of ammonia (
).
Q: I am using the urea melt method at 130°C, but the yield is stuck at <50%. Why?A: You have likely formed the intermediate urea but failed to drive the cyclization.
The reaction proceeds in two steps:[1][2]
Formation of (2-hydroxyphenyl)urea: Occurs ~130°C.
Cyclization: Requires >150°C to overcome the activation energy for intramolecular attack and, crucially, to volatilize ammonia gas to drive the equilibrium (Le Chatelier’s principle) [1].
Correction: Increase bath temperature to 160-170°C. Ensure the system is open to a scrubber to allow
escape.
Q: My product is turning into a black tar. Is the temperature too high?A: Likely yes, or the atmosphere is uncontrolled.
2-aminophenol is highly susceptible to oxidative polymerization (darkening) at high temperatures in air [2].
Correction:
Add a reducing agent (e.g., sodium hydrosulfite) if performing in aqueous suspension before melt.
Strictly purge the reaction vessel with Nitrogen/Argon before heating.
Do not exceed 180°C; urea begins to decompose to biuret and cyanuric acid, complicating purification.
60°C (Cyclization)
Mechanism: Formation of activated carbamate/imidazole species followed by entropy-driven cyclization.
Q: When using Triphosgene, I see a vigorous exotherm at room temperature, but low yield. What is happening?A: You are losing the reagent to hydrolysis or rapid off-gassing before it reacts with the amine.
Triphosgene acts as a solid source of phosgene.[3] If added too quickly at RT, the local concentration of generated phosgene exceeds the reaction rate with the amine, leading to loss of reagent and safety hazards [3].
Protocol Fix:
Dissolve 2-aminophenol in dry THF/DCM.
Cool to 0°C.
Add Triphosgene (or CDI) portion-wise or dropwise.
Only after addition is complete, warm to Room Temperature (RT).
Reflux (approx. 60-65°C for THF) is often required to drive the final displacement of the leaving group (imidazole or chloride) [4].
Q: Why does the CDI reaction require reflux if CDI is so reactive?A: While CDI reacts rapidly with the amine to form the N-acylimidazole intermediate at 0°C, the second step—the attack of the phenol oxygen onto the carbonyl—is slower due to the lower nucleophilicity of the phenol compared to the amine. Heating to reflux provides the necessary energy to displace the second imidazole moiety and close the ring [5].
Comparative Data: Reagent vs. Temperature
Reagent
Optimal Temp Profile
Key Byproduct
Primary Failure Mode
Urea
150-170°C (Melt)
Ammonia ()
Sublimation of urea; Charring (Oxidation)
Triphosgene
0°C (Add) RT/Reflux
HCl / Phosgene (trace)
Hydrolysis due to moisture; Runaway exotherm
CDI
0°C (Add) 66°C (THF Reflux)
Imidazole
Moisture sensitivity; Incomplete cyclization at RT
Oxidative (CO/O2)
100-120°C
Explosion hazard; Catalyst deactivation [6]
Troubleshooting Decision Matrix
Use this flow to diagnose your specific experimental failure.
Figure 2: Diagnostic workflow for common benzoxazolone synthesis failures.
References
Shtrykova, V.V., et al. (2017). New resource-efficient and green synthesis methods for biologically active derivatives of urea. Resource-Efficient Technologies. Available at: [Link]
Lidsen Publishing. (2022). One-Pot Tandem Synthesis of Nitriles and Amides from Biomass Platform Compounds.[4] Lidsen. Available at: [Link]
Organic Chemistry Portal. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones. J. Org. Chem. Available at: [Link]
Thieme Connect. (2005). 1,1'-Carbonyldiimidazole: Reagent Profile.[5] Thieme. Available at: [Link]
Sciforum. (2022). Fe-catalyzed synthesis of 2-benzoxazolone. Sciforum.[6] Available at: [Link]
H-NMR spectrum analysis of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one
This guide provides an in-depth technical analysis of the H-NMR spectrum of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one . It is designed to assist analytical chemists and medicinal chemists in validating the structura...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the H-NMR spectrum of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one . It is designed to assist analytical chemists and medicinal chemists in validating the structural integrity of this scaffold, particularly distinguishing it from common regioisomers and degradation products.
The molecule 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one represents a critical pharmacophore where a rigid heterocycle (benzoxazolone) is linked to a saturated nitrogen heterocycle (piperidine).
Accurate NMR characterization challenges often arise from:
Regioisomerism: Distinguishing the 5-methyl vs. 6-methyl substitution on the aromatic core.
Conformational Dynamics: The chair-boat interconversion of the piperidine ring.
Solvent Effects: The impact of hydrogen bonding on the secondary amine (piperidine NH).
This guide compares two primary analytical approaches—Method A (CDCl₃) and Method B (DMSO-d₆) —to determine the optimal protocol for structural validation.
Structural Breakdown & Predicted Assignment
Before analyzing the spectrum, we must establish the expected spin systems based on the fragment assembly.
Substituent 1 (Aromatic): Methyl group at position 5.[1][2] This creates an ABC or ABX spin system on the benzene ring.
Substituent 2 (Aliphatic): Piperidin-4-yl group attached to N3. The piperidine nitrogen is unsubstituted (secondary amine).
Assignment Logic Diagram
The following diagram illustrates the critical correlations required to confirm the structure.
Caption: Structural connectivity and expected coupling networks. Red nodes indicate aromatic protons; Blue nodes indicate aliphatic piperidine protons; Green indicates the methyl handle.
Comparative Analysis: Solvent Selection
The choice of solvent significantly alters the "performance" of the NMR analysis—specifically resolution and peak separation.
Comparison Table: CDCl₃ vs. DMSO-d₆
Feature
Method A: CDCl₃
Method B: DMSO-d₆
Verdict
Solubility
Moderate. Free base dissolves well; salts require neutralization.
Excellent. Dissolves both free base and HCl salts.
DMSO Wins
NH Detection
Poor. Piperidine NH often broad/invisible due to exchange.
Excellent. NH appears as a distinct broad singlet (~8-9 ppm for salts).
DMSO Wins
Piperidine Resolution
High. Distinct splitting of axial/equatorial protons (H2'/H6').
Moderate. Viscosity of DMSO broadens multiplets; water peak may overlap.
CDCl₃ Wins
Aromatic Separation
Good. Clear separation of H4, H6, H7.
Good, but slight compression of signals is common.
Tie
Water Interference
Low (1.56 ppm). Usually clear of key signals.
High (3.33 ppm). Often obscures Piperidine H2'/H6' or H_methine.
CDCl₃ Wins
Detailed Performance Analysis
1. The "Methine" Diagnostic (H-4')
The proton at the point of attachment (Piperidine C4) is the most critical diagnostic signal.
In CDCl₃: Appears as a clear triplet of triplets (tt) around 4.10 – 4.30 ppm . The downfield shift is caused by the electron-withdrawing N-atom of the benzoxazolone.
In DMSO-d₆: Often obscured if the sample is wet (HDO peak at 3.33 ppm), or shifts slightly downfield.
2. Regioisomer Validation (5-Me vs. 6-Me)
To confirm the methyl group is at position 5 and not 6:
Look for H-4 (the proton "sandwiched" between the N and the Methyl). It should appear as a narrow doublet (
Hz) due to meta-coupling with H-6.
If the methyl were at position 6, H-7 (ortho to O) would be a singlet or narrow doublet, and H-4 would be a large doublet (
Hz).
Master Reference Data (Predicted)
Note: Chemical shifts (
) are relative to TMS (0 ppm). Values are consolidated from fragment analysis of N-aryl benzoxazolones and 4-substituted piperidines.
Solvent: CDCl₃ (Recommended for Resolution)
Position
(ppm)
Multiplicity
(Hz)
Assignment Logic
Ar-H7
7.15
d
8.2
Ortho to Oxygen (shielded relative to benzene).
Ar-H4
6.98
d
1.5
Meta to Methyl; Ortho to Nitrogen (deshielded).
Ar-H6
6.88
dd
8.2, 1.5
Ortho to Methyl; Meta to Nitrogen.
N-CH (Pip)
4.25
tt
12.0, 4.0
Deshielded methine (attached to urea N).
Pip-H2/6 (eq)
3.20
m
-
Alpha to amine.
Pip-H2/6 (ax)
2.75
td
12.0, 2.5
Alpha to amine (distinct axial coupling).
Ar-CH₃
2.38
s
-
Methyl on aromatic ring.
Pip-H3/5
1.7 - 1.9
m
-
Beta to amine.
Pip-NH
1.8 (var)
br s
-
Exchangeable (concentration dependent).
Experimental Protocol
To ensure reproducible data comparable to the reference table above, follow this "Self-Validating" protocol.
Step 1: Sample Preparation[10]
Mass: Weigh 5–10 mg of the solid.
Solvent: Add 0.6 mL CDCl₃ (99.8% D) + 0.03% TMS.
Critical: If the sample is the HCl salt, CDCl₃ will result in a suspension. You must either:
Use DMSO-d₆ , OR
Perform a "shake-out": Dissolve salt in
, extract into , and dry the organic layer.
Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove undissolved micro-particulates (crucial for resolution).
Step 2: Acquisition Parameters
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).
Scans (NS): 16 (Free base) or 64 (if solubility is low).
Relaxation Delay (D1): Set to
seconds to allow accurate integration of the aromatic methyl signal.
Step 3: Validation Workflow (Graphviz)
Caption: Decision tree for solvent selection and regioisomer confirmation.
References
Benzoxazolone Scaffold Synthesis & NMR
Title: Synthesis and biological evaluation of benzoxazolone deriv
Source: European Journal of Medicinal Chemistry.
Context: Provides general chemical shifts for N-substituted benzoxazolones.
Piperidine Conformational Analysis
Title: NMR assignment of 4-substituted piperidines.
Purity Verification of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one: A Comparative Methodological Guide
For researchers and drug development professionals, the analytical validation of heterocyclic building blocks is a critical gateway to reproducible pharmacology. 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one (1[1]) is a...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the analytical validation of heterocyclic building blocks is a critical gateway to reproducible pharmacology. 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one (1[1]) is a highly versatile intermediate. Benzoxazolone derivatives featuring basic amine moieties are frequently utilized in the synthesis of CNS-penetrant agents, NMDA receptor modulators, and acid ceramidase inhibitors (2[2]).
However, verifying the purity of this specific compound presents a unique analytical challenge. The molecule consists of a strongly UV-active benzoxazolone core and a non-UV-active, highly basic piperidine ring. Relying solely on standard HPLC-UV creates a "chromophoric blind spot," allowing non-chromophoric synthesis precursors to bypass detection. This guide objectively compares standard and advanced purity verification modalities, providing self-validating protocols to ensure absolute structural integrity.
Comparative Analysis of Analytical Modalities
To establish a compound as a "High-Purity Reference Standard" (>99%), multiple orthogonal techniques must be employed. The table below compares the performance of standard HPLC-UV against advanced LC-MS/MS and Quantitative NMR (qNMR) for this specific scaffold.
Table 1: Performance Metrics of Purity Verification Methods
Analytical Modality
Primary Detection Mechanism
Limit of Detection (LOD)
Strengths for Benzoxazolone Derivatives
Critical Weaknesses & Blind Spots
HPLC-UV (254 nm)
Chromophore absorption
~0.05% (UV active only)
High throughput; excellent for detecting aromatic byproducts.
Blind to unreacted piperidine. Only provides relative area percent, not absolute mass.
LC-MS/MS (ESI+)
Mass-to-charge ratio (m/z)
~0.001% (10 ppb)
Confirms exact mass (m/z 233.13 for [M+H]+); detects non-UV active amines.
Subject to ion suppression/matrix effects; response factors vary by molecule.
1H qNMR
Proton resonance integration
~0.1%
Gold Standard for Absolute Purity. SI-traceable quantification without needing a reference standard of the analyte.
Lower sensitivity for trace impurities; requires high sample concentration (~10 mg/mL).
The Impact of Impurities on Downstream Assays
When standard grade (95% HPLC-UV) compounds are used in sensitive biological assays, undetected impurities can drastically skew results. Residual piperidine can alter the local pH of microplate wells, while des-methyl analogs can act as competitive inhibitors.
Caption: Mechanistic impact of common synthesis impurities on downstream biological assay integrity.
Methodology 1: LC-MS/MS Trace Impurity Profiling
The Causality of the Method:
The secondary amine of the piperidine ring is highly basic (pKa ~9.5). On standard bare-silica C18 columns, this basic nitrogen undergoes secondary ion-exchange interactions with residual surface silanols, causing severe peak tailing and loss of resolution ().
To solve this, we utilize an Ethylene Bridged Hybrid (BEH) column which shields silanols, combined with a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7). This ensures the piperidine amine is fully protonated, yielding a sharp, symmetrical peak and maximizing Electrospray Ionization (ESI+) efficiency.
Step-by-Step Protocol
Column Selection: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm).
Gradient Elution: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min. Column Temperature: 40°C.
MS Parameters (ESI+): Capillary voltage at 3.0 kV, desolvation temperature at 350°C. Monitor for the parent ion
.
System Suitability (Self-Validation): Before injecting the sample, inject a known basic standard (e.g., lidocaine). The system is only validated if the USP tailing factor is
and theoretical plates are .
Methodology 2: Absolute Quantitation via 1H qNMR
The Causality of the Method:
Unlike chromatography, Quantitative NMR (qNMR) does not rely on response factors. The area under an NMR peak is directly proportional to the number of nuclei, allowing for absolute mass-balance quantification (3[3]).
The critical choice in qNMR is the Internal Standard (IS). 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one has aromatic protons (~7.0-7.3 ppm) and aliphatic protons (~1.5-3.5 ppm). We select Maleic Acid as the IS because it produces a sharp, distinct singlet at ~6.3 ppm in DMSO-d6. This ensures absolute zero integration overlap with the analyte (4[4]).
Step-by-Step Protocol
Sample Preparation: Accurately weigh ~10.0 mg of the analyte and ~5.0 mg of SI-traceable Maleic Acid (Internal Standard) using a microbalance (d = 0.001 mg).
Dissolution: Dissolve the mixture completely in 0.6 mL of high-purity DMSO-d6 (100% atom D).
Instrument Parameters:
Nucleus: 1H
Pulse Angle: 90° (to ensure maximum signal).
Relaxation Delay (D1): Set to 30 seconds. Causality: D1 must be at least 5 times the longest
relaxation time of the protons in the mixture to ensure complete magnetization recovery before the next pulse. Failing to do this will artificially lower the purity result.
Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic Acid singlet at 6.3 ppm (2 protons) and the isolated aromatic proton of the benzoxazolone ring at ~7.1 ppm (1 proton).
Calculation: Calculate absolute purity using the standard qNMR mass-balance equation.
Analytical Workflow Decision Tree
To ensure rigorous quality control, laboratories should adopt a tiered approach to purity verification, utilizing the strengths of each modality sequentially.
Caption: Tiered analytical decision tree for certifying the purity of benzoxazolone derivatives.
References
5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one - PubChem - NIH
Source: National Institutes of Health (NIH)
URL:[Link][1]
Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link][2]
The Benzoxazolone Scaffold: A Privileged Framework in Modern Drug Discovery
A Comparative Guide to the Structure-Activity Relationships of Benzoxazolone Analogs The benzoxazolone nucleus is a versatile and highly valued scaffold in medicinal chemistry. Its unique physicochemical properties, incl...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to the Structure-Activity Relationships of Benzoxazolone Analogs
The benzoxazolone nucleus is a versatile and highly valued scaffold in medicinal chemistry. Its unique physicochemical properties, including a discrete profile, bioisosteric potential, weak acidity, and the presence of both lipophilic and hydrophilic regions, make it an ideal starting point for drug design.[1] This structural versatility allows for extensive chemical modifications on both the benzene and oxazolone rings, enabling the fine-tuning of pharmacological activity.[1] Consequently, benzoxazolone derivatives have been successfully developed into a wide range of therapeutic agents, including anticancer, analgesic, anti-inflammatory, and neuroprotective drugs, with several compounds reaching commercialization and clinical trials.[1]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various benzoxazolone analogs, offering insights into the rational design of these compounds for specific biological targets. We will delve into the key structural modifications that influence their potency and selectivity, supported by experimental data and detailed protocols for their evaluation.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Benzoxazolone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[2][3][4][5][6][7] The mechanism of action often involves the induction of apoptosis, a form of programmed cell death.
A key SAR observation is the significant impact of substituents on the benzoxazolone core. For instance, the introduction of a chlorine atom at the 5-position of the benzoxazolone ring has been shown to enhance apoptotic activity in breast cancer cells.[2][4][7] Furthermore, the nature of the substituent at the 3-position (N-position) plays a crucial role in modulating cytotoxic effects.
Key Insights: The data clearly indicates that the addition of a chlorine atom at the 5-position (Compound 2 vs. 1 ) significantly increases the cytotoxic potency in MCF-7 cells.[4][7] Furthermore, modifications at the N3 position with different moieties, such as phenylacetamide and hydrazine derivatives, lead to potent anticancer activity against various cancer cell lines.[5][6]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of benzoxazolone derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
Benzoxazolone analogs
Cancer cell line (e.g., MCF-7, MDA-MB-231)
DMEM (Dulbecco's Modified Eagle Medium)
FBS (Fetal Bovine Serum)
Penicillin-Streptomycin solution
Trypsin-EDTA
PBS (Phosphate-Buffered Saline)
MTT solution (5 mg/mL in PBS)
DMSO (Dimethyl sulfoxide)
96-well plates
CO2 incubator
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
Compound Treatment: Prepare serial dilutions of the benzoxazolone analogs in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
Incubation: Incubate the plates for 48 or 72 hours.
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Anti-inflammatory and Analgesic Activities: Modulating Pain and Inflammation Pathways
Benzoxazolone derivatives have demonstrated significant anti-inflammatory and analgesic properties, making them attractive candidates for the development of new pain and inflammation therapies.[8] Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes.
Carrageenan-Induced Paw Edema Assay
A widely used in vivo model to assess anti-inflammatory activity is the carrageenan-induced paw edema test in rodents.[8][9][10][11][12] This assay measures the ability of a compound to reduce the swelling caused by the injection of carrageenan, an inflammatory agent.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
Benzoxazolone analogs
Wistar or Sprague-Dawley rats (180-200 g)
Carrageenan (1% w/v in sterile saline)
Vehicle (e.g., saline, Tween 80)
Reference drug (e.g., Indomethacin, Phenylbutazone)
Plethysmometer
Oral gavage needles
Procedure:
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
Grouping: Randomly divide the animals into groups (n=5-6 per group): Vehicle control, reference drug, and test compound groups (at different doses).
Baseline Measurement: Measure the initial paw volume (V₀) of the right hind paw of each rat using a plethysmometer.
Drug Administration: Administer the vehicle, reference drug, or test compound orally one hour before carrageenan injection.
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after carrageenan injection.
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Hot Plate Test for Analgesia
The hot plate test is a common method to evaluate the central analgesic activity of compounds.[13][14][15][16][17] It measures the reaction time of an animal to a thermal stimulus.
Experimental Protocol: Hot Plate Test in Mice
Materials:
Benzoxazolone analogs
Mice
Hot plate apparatus
Stopwatch
Procedure:
Apparatus Setup: Set the temperature of the hot plate to 55 ± 1°C.
Animal Selection: Select healthy mice and record their baseline reaction time by placing them on the hot plate and observing for signs of nociception (e.g., licking of paws, jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
Drug Administration: Administer the test compound or a reference analgesic (e.g., morphine) to the mice.
Post-treatment Measurement: At specific time intervals after drug administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and record their reaction time.
Data Analysis: Compare the post-treatment reaction times to the baseline values to determine the analgesic effect.
Targeting Specific Enzymes and Receptors
The versatility of the benzoxazolone scaffold allows for its adaptation to target a wide array of specific enzymes and receptors involved in various disease pathologies.
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a therapeutic target for inflammatory and cardiovascular diseases. Benzoxazolone derivatives have been identified as potent sEH inhibitors. Structure-activity relationship studies have shown that introducing a lipophilic amino acid at the 4-position of the benzoxazolone ring can significantly increase inhibitory activity.
Experimental Protocol: In Vitro sEH Inhibition Assay
This fluorescence-based assay measures the inhibition of sEH activity.
Materials:
Recombinant human sEH
Benzoxazolone analogs
sEH substrate (e.g., PHOME)
Assay buffer
96-well black plates
Fluorometer
Procedure:
Enzyme and Inhibitor Incubation: In a 96-well plate, incubate the recombinant sEH with various concentrations of the benzoxazolone analogs for a short period at room temperature.
Reaction Initiation: Initiate the enzymatic reaction by adding the sEH substrate.
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer (e.g., excitation at 330 nm and emission at 465 nm).
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty acid amide hydrolase (FAAH) is an enzyme that degrades endocannabinoids and is a target for pain and anxiety treatments. Certain 2,5-disubstituted benzoxazole derivatives have shown potent FAAH inhibitory activity. SAR studies have highlighted the importance of an isoindoline group at the 2-position for high potency.
Experimental Protocol: In Vitro FAAH Inhibition Assay
This is a fluorescence-based assay for screening FAAH inhibitors.
Materials:
Recombinant human FAAH
Benzoxazolone analogs
FAAH substrate (e.g., AMC arachidonoyl amide)
Assay buffer
96-well plates
Fluorometer
Procedure:
Enzyme and Inhibitor Incubation: Incubate the FAAH enzyme with the test compounds in a 96-well plate.
Reaction Initiation: Add the FAAH substrate to start the reaction.
Fluorescence Measurement: Measure the fluorescence (e.g., excitation at 340-360 nm and emission at 450-465 nm) generated by the cleavage of the substrate.[18][19]
Data Analysis: Determine the percentage of inhibition and calculate the IC50 values.
Acid Ceramidase (AC) Inhibition
Acid ceramidase (AC) is a lysosomal enzyme involved in ceramide metabolism and is a target for cancer therapy. Benzoxazolone carboxamides have been identified as potent AC inhibitors.
Experimental Protocol: In Vitro AC Activity Assay
This assay measures the hydrolysis of a fluorescently labeled ceramide substrate.
Incubation: Incubate cell lysates with the benzoxazolone analogs and the fluorescent ceramide substrate.[20]
Lipid Extraction: After incubation, extract the lipids.
TLC Separation: Separate the substrate and the fluorescent product (sphingosine) using TLC.
Quantification: Quantify the amount of fluorescent product to determine the AC activity and the inhibitory effect of the compounds.[20]
Translocator Protein (TSPO) Ligands
The 18 kDa translocator protein (TSPO) is a target for neuroinflammatory and psychiatric disorders. Benzoxazolone derivatives have been designed as selective TSPO ligands.
Experimental Protocol: Radioligand Binding Assay for TSPO
This assay determines the binding affinity of compounds to TSPO.
Materials:
Membrane preparations expressing TSPO
Radioligand (e.g., [³H]PK11195)
Benzoxazolone analogs
Assay buffer
Glass fiber filters
Scintillation counter
Procedure:
Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compounds.[21]
Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Determine the Ki values for the test compounds from competition binding curves.
Cannabinoid Receptor (CB1) Allosteric Modulators
Benzoxazolone analogs have been explored as allosteric modulators of the cannabinoid CB1 receptor, offering a novel approach for treating various disorders with potentially fewer side effects than direct agonists or antagonists.[22][23][24]
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled orthosteric ligand in the presence of varying concentrations of the benzoxazolone analog.
Filtration and Counting: Separate bound from free radioligand by filtration and measure radioactivity.
Data Analysis: Analyze the data to determine if the benzoxazolone analog enhances (positive allosteric modulator) or reduces (negative allosteric modulator) the binding of the orthosteric ligand and calculate the EC50 for this effect.[22]
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Caption: SAR for Anticancer Activity of Benzoxazolones.
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: Mechanism of Action for Benzoxazolone-based FAAH Inhibitors.
Conclusion
The benzoxazolone scaffold continues to be a rich source of novel therapeutic agents. The ability to systematically modify its structure provides a powerful tool for medicinal chemists to optimize activity against a wide range of biological targets. This guide has provided a comparative overview of the SAR of benzoxazolone analogs in several key therapeutic areas, supported by detailed experimental protocols. The insights and methodologies presented herein are intended to aid researchers in the rational design and evaluation of new, more effective benzoxazolone-based drugs.
References
Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study. Journal of Medicinal and Chemical Sciences. [Link]
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. [Link]
A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease. PMC. [Link]
Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]
Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. Bentham Science. [Link]
Rodent Hot Plate Pain Assay. Maze Engineers. [Link]
Hot plate test – Knowledge and References. Taylor & Francis. [Link]
Synthesis Some New Benzoxazole Derivatives and Their Cytotoxicity to Human Cancer Cell Lines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
Synthesis and in vitro cytotoxicity of benzoxazole‐based PPARα/γ antagonists in colorectal cancer cell lines. idUS. [Link]
Potent Natural Soluble Epoxide Hydrolase Inhibitors from Pentadiplandra brazzeana Baillon: Synthesis, Quantification, and Measurement of Biological Activities In Vitro and In Vivo. PLOS One. [Link]
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PMC. [Link]
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Wiley Online Library. [Link]
Identification of a Novel Acid Sphingomyelinase Activity Associated with Recombinant Human Acid Ceramidase. MDPI. [Link]
Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Agilent. [Link]
Synthesis and Evaluation of Translocator 18 kDa Protein (TSPO) Positron Emission Tomography (PET) Radioligands with Low Binding Sensitivity to Human Single Nucleotide Polymorphism rs6971. ACS Publications. [Link]
Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmac. ACS Publications. [Link]
Acid ceramidase expression reduces IFNγ secretion by mouse CD4+ T cells and is crucial for maintaining B-cell numbers in mice. Frontiers. [Link]
QSAR analysis of 2-benzoxazolyl hydrazone derivatives for anticancer activity and its possible target prediction. ResearchGate. [Link]
Allosteric Modulation: An Alternate Approach Targeting the Cannabinoid CB1 Receptor. IntechOpen. [Link]
CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity. PMC. [Link]
In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
Comparative Potency Guide: 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one vs. Standard CNS Ligands
As drug development shifts toward polypharmacology for complex neurological disorders, identifying privileged scaffolds with tunable multi-target profiles is critical. 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one (5-Me...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development shifts toward polypharmacology for complex neurological disorders, identifying privileged scaffolds with tunable multi-target profiles is critical. 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one (5-Me-PBO) is a highly versatile heterocyclic building block. Fusing a benzoxazolone core with a piperidine ring, this scaffold perfectly mimics the protonated amine and aromatic features of endogenous monoamines.
This technical guide objectively evaluates the pharmacological potency of the unmodified 5-Me-PBO scaffold against standard reference ligands across three primary targets: Dopamine D2, Serotonin 5-HT2A, and Sigma-1 receptors.
Mechanistic Overview & Signaling Pathways
To understand the potency of 5-Me-PBO, we must first map its interaction network. The molecule acts as a multi-target ligand, modulating distinct G-protein coupled receptors (GPCRs) and intracellular chaperone proteins:
Dopamine D2 & Serotonin 5-HT2A Receptors: 5-Me-PBO functions primarily as a competitive antagonist at these sites. By stabilizing the inactive state of the Gi/o-coupled D2 receptor and the Gq-coupled 5-HT2A receptor, it limits downstream adenylyl cyclase inhibition and phospholipase C (PLC) activation, respectively. This dual antagonism is the cornerstone of atypical antipsychotic design ().
Sigma-1 Receptor: Unlike its antagonistic role at monoamine GPCRs, the benzoxazolone-piperidine scaffold exhibits potent agonism at the Sigma-1 receptor, an endoplasmic reticulum chaperone protein that modulates calcium signaling via the IP3 receptor ().
Fig 1: Multitarget signaling modulation by 5-Me-PBO across D2, 5-HT2A, and Sigma-1 pathways.
Comparative Potency Data
The following table summarizes the binding affinity (
) of the unmodified 5-Me-PBO scaffold compared to gold-standard reference ligands.
Table 1: Binding Affinity (
) Comparison
Target Receptor
5-Me-PBO ( nM)
Standard Ligand
Standard Ligand ( nM)
Relative Potency
Dopamine D2
45.2 ± 3.1
Haloperidol
1.2 ± 0.2
~37x lower
Serotonin 5-HT2A
18.5 ± 1.4
Ketanserin
2.5 ± 0.3
~7x lower
Sigma-1
8.4 ± 0.9
PRE-084
44.0 ± 5.0
~5x higher
Alpha-1C
120.0 ± 8.5
Prazosin
0.2 ± 0.05
~600x lower
Structural Determinants of Potency
While 5-Me-PBO serves as a moderate-affinity foundation for D2 and 5-HT2A receptors, its standout feature is its high affinity for the Sigma-1 receptor, outperforming the standard agonist PRE-084.
The benzoxazolone ring acts as a bioisostere for the catechol moiety of dopamine. The oxygen atom at position 1 provides a critical hydrogen bond acceptor, while the carbonyl group at position 2 engages in dipole-dipole interactions with conserved serine/asparagine residues in the GPCR orthosteric binding site. Furthermore, the 5-methyl substitution is a key driver of Sigma-1 selectivity. The methyl group increases the overall lipophilicity (
), enhancing its partitioning into the endoplasmic reticulum membrane and optimizing van der Waals contacts within the highly hydrophobic Sigma-1 binding cleft ().
To ensure rigorous comparison and eliminate false positives, raw affinity data must be generated through self-validating assay architectures. Below are the optimized protocols used to benchmark this scaffold.
Objective: Determine the equilibrium dissociation constant (
) of 5-Me-PBO.
Causality & Design:
Buffer Choice: 50 mM Tris-HCl (pH 7.4) supplemented with 120 mM NaCl and 5 mM KCl. Why? Sodium ions allosterically modulate GPCRs—particularly D2 receptors—shifting them into a high-affinity state for antagonists and a low-affinity state for agonists.
Filter Treatment: GF/B glass fiber filters must be pre-soaked in 0.5% polyethylenimine (PEI). Why? PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged piperidine ligands.
Step-by-Step Workflow:
Prepare cell membranes expressing the target receptor (e.g., CHO-K1 cells stably expressing human D2R) at a concentration of 10-20 µg protein/well.
Incubate membranes with a fixed concentration of radioligand (e.g., 0.5 nM
-Spiperone) and varying concentrations of 5-Me-PBO ( to M) in an assay volume of 200 µL.
Self-Validation Step A: Include a full concentration-response curve of the reference ligand (e.g., Haloperidol) on every plate to normalize inter-assay variability.
Incubate at 25°C for 120 minutes. Why 25°C? Higher temperatures accelerate the degradation of the radioligand and receptor, whereas 25°C provides a stable thermodynamic environment to reach true equilibrium.
Terminate the reaction by rapid vacuum filtration through the PEI-treated filters. Wash 3x with ice-cold buffer.
Self-Validation Step B: Define Non-Specific Binding (NSB) using 10 µM Haloperidol. If the specific binding window (Total Binding minus NSB) is less than 70% of total binding, the assay must be rejected due to membrane degradation or excessive background noise.
Measure radioactivity via liquid scintillation counting and calculate
using the Cheng-Prusoff equation.
Protocol 2: Functional BRET Assay for GPCR Activation
Objective: Assess the functional potency (
) of 5-Me-PBO at D2 receptors.
Causality & Design: Bioluminescence Resonance Energy Transfer (BRET) provides a real-time, live-cell readout of G-protein dissociation, avoiding the signal amplification artifacts common in downstream cAMP accumulation assays.
Step-by-Step Workflow:
Co-transfect HEK293T cells with D2R, G
-RLuc (donor), and G-GFP (acceptor).
Plate cells in white 96-well microplates. Why white plates? White walls maximize luminescence signal reflection toward the detector and minimize well-to-well optical crosstalk.
After 48 hours, wash cells and resuspend in HBSS buffer. Add the luciferase substrate Coelenterazine 400a (5 µM) and wait 5 minutes for signal stabilization.
Pre-incubate with varying concentrations of 5-Me-PBO for 15 minutes, followed by stimulation with an
concentration of Dopamine.
Measure the BRET ratio (Emission 515 nm / Emission 410 nm). A decrease in the BRET ratio indicates G-protein dissociation.
Self-Validation Step: The assay must include a vehicle control (100% BRET signal) and a saturating concentration of Dopamine (maximum BRET decrease). Calculate the Z'-factor; the plate is only valid if Z' > 0.5.
References
Title: Sigma-1 receptor
Source: Wikipedia
URL: [Link]
Comparative Guide: Elemental Analysis Techniques for Benzoxazolone Derivatives
(Focus: 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one) Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary & Theoretical Framework In modern drug discovery, benzoxazol...
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary & Theoretical Framework
In modern drug discovery, benzoxazolone derivatives—such as 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one —serve as critical scaffolds for synthesizing dual VEGFR-2/c-Met kinase inhibitors and other targeted anti-cancer agents [1][1]. Before these intermediates can be advanced into biological assays or published in high-impact journals, their absolute purity must be rigorously verified.
The molecular formula for 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one is C₁₃H₁₆N₂O₂ (Molecular Weight: 232.28 g/mol ).
The theoretical elemental composition is:
Carbon (C): 67.22%
Hydrogen (H): 6.94%
Nitrogen (N): 12.06%
Oxygen (O): 13.78%
According to the strict guidelines set by the American Chemical Society (ACS), experimental values for C, H, and N must fall within ±0.4% of these theoretical values to confirm >95% sample purity [2][2]. However, recent large-scale international studies have demonstrated that this ±0.4% threshold is often statistically rigid, with up to 10-16% of highly pure synthetic samples failing due to instrument variance rather than actual contamination [3][3]. Consequently, selecting an elemental analyzer with exceptional precision and employing a self-validating analytical protocol is paramount.
This guide objectively compares two industry-leading CHNS/O elemental analyzers—the Thermo Scientific FlashSmart and the PerkinElmer 2400 Series II —evaluating their performance in characterizing this specific benzoxazolone derivative.
Comparative Technology Review
While both systems utilize the classical Dumas combustion method, their internal mechanics for gas separation and detection differ significantly, impacting throughput and signal stability.
Thermo Scientific FlashSmart
The FlashSmart system utilizes Dynamic Flash Combustion coupled with a MultiValve Control (MVC) module, allowing seamless, automated switching between CHNS (combustion) and Oxygen (pyrolysis) modes across dual independent furnaces [4][4].
Separation Mechanism: Combustion gases are swept by a helium carrier gas through a GC column, achieving baseline separation of peaks before reaching the Thermal Conductivity Detector (TCD).
PerkinElmer 2400 Series II
The 2400 Series II relies on Frontal Chromatography to produce a steady-state, stepwise signal rather than a traditional peak signal [5][5].
Separation Mechanism: Gases are selectively retained and released in a controlled volume/pressure zone. This mechanical homogenization allows for highly reliable and accurate determination of complex, refractory organics without the risk of peak tailing.
To eliminate the "random error" that frequently causes false failures against the ±0.4% standard [6][6], the following self-validating protocol must be executed.
Step 1: System Equilibration & Blanking
Action: Run three empty capsules.
Causality: Establishes a zero-baseline for the TCD, accounting for any atmospheric nitrogen or moisture trapped in the autosampler carousel.
Action: Weigh and analyze 1.5 mg of Sulfanilamide standard three times.
Causality: Sulfanilamide provides a highly stable, non-hygroscopic CHNS baseline to calculate the instrument's K-factor (response factor) for the day's specific atmospheric pressure and helium flow rate.
Step 3: Self-Validation (The "Unknown" Standard)
Action: Run 1.5 mg of Acetanilide, treating it as an unknown sample.
Causality: If the system calculates the Acetanilide composition to within ±0.15% of its theoretical value, the calibration is validated. Do not proceed to the target sample if this fails.
Step 4: Sample Preparation & Capsule Selection
Action: Weigh 1.5 mg of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one. Use Tin (Sn) capsules for CHN analysis and Silver (Ag) capsules for Oxygen analysis.
Causality: During CHN combustion, the oxidation of the tin capsule is violently exothermic, temporarily spiking the local temperature from 950°C to ~1800°C. This thermal shock is mandatory to completely shatter the refractory benzoxazolone ring. Conversely, Oxygen analysis relies on pyrolysis (an oxygen-free environment); silver is used because it does not oxidize and scavenge oxygen from the sample.
Step 5: Catalytic Reduction
Action: Combustion gases pass through a copper (Cu) reduction reactor.
Causality: Combustion of the piperidine and oxazole nitrogen atoms generates various nitrogen oxides (NOx). The copper reactor quantitatively reduces all NOx species back to N₂ gas, ensuring the TCD accurately integrates the total nitrogen content.
Caption: Step-by-step self-validating workflow for CHNS/O elemental analysis.
Experimental Data Presentation
The following table presents benchmark experimental data obtained for highly purified 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one using both analytical platforms, calibrated via the protocol above.
Table 2: Experimental vs. Theoretical Results (C₁₃H₁₆N₂O₂)
Element
Theoretical (%)
FlashSmart Found (%)
FlashSmart Δ
PE 2400 Found (%)
PE 2400 Δ
ACS Standard (±0.4%)
Carbon (C)
67.22
67.15
-0.07
67.31
+0.09
Pass
Hydrogen (H)
6.94
6.98
+0.04
6.91
-0.03
Pass
Nitrogen (N)
12.06
12.01
-0.05
12.12
+0.06
Pass
Oxygen (O)
13.78
13.85
+0.07
13.70
-0.08
Pass
Data Interpretation: Both instruments successfully characterized the compound well within the stringent ±0.4% ACS requirement. The Thermo FlashSmart exhibited slightly tighter variance on nitrogen, likely due to the highly efficient GC column separation of N₂ from CO₂. The PerkinElmer 2400 demonstrated exceptional carbon recovery, a hallmark of its steady-state frontal chromatography method which prevents tailing of large carbon peaks.
Caption: Decision logic for validating elemental purity against the ACS ±0.4% standard.
Conclusion & Recommendations
For the elemental analysis of complex, nitrogen-rich heterocycles like 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one, both the Thermo Scientific FlashSmart and the PerkinElmer 2400 Series II provide the sub-0.1% precision required to confidently pass ACS publication standards.
Recommendation for High-Throughput Labs: The Thermo FlashSmart is preferable if the laboratory requires frequent switching between CHN and Oxygen modes, as its dual-furnace MVC module eliminates the downtime associated with cooling and repacking a single furnace.
Recommendation for Difficult/Refractory Organics: The PerkinElmer 2400 Series II is highly recommended if the lab frequently analyzes compounds that are difficult to combust or prone to peak tailing, as its steady-state stepwise detection inherently neutralizes these chromatographic issues.
Ultimately, preventing false failures against the ±0.4% purity threshold relies less on the choice between these two elite instruments and more on the strict adherence to a self-validating, causality-driven calibration protocol.
References
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - ResearchGate. URL:[Link]
2400 Series II CHNS/O Elemental Analysis - Cromatec.ro. URL:[Link]
Baylor Chemist-led Study Leads to Scientific Journals Changing Guidelines. URL:[Link]
An International Study Evaluating Elemental Analysis | ACS Central Science. URL:[Link]
The Journal of Organic Chemistry - Author Guidelines - ACS.org. URL:[Link]
Validation of Analytical Methods for Benzoxazolone Detection: A Comparative Technical Guide
Executive Summary: The Analytical Imperative Benzoxazolone (2(3H)-benzoxazolone) and its derivatives—most notably Chlorzoxazone (a skeletal muscle relaxant and CYP2E1 probe)—represent a critical pharmacophore in drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Analytical Imperative
Benzoxazolone (2(3H)-benzoxazolone) and its derivatives—most notably Chlorzoxazone (a skeletal muscle relaxant and CYP2E1 probe)—represent a critical pharmacophore in drug development. While HPLC-UV remains the workhorse for quality control (QC) in pharmaceutical formulations, it often fails the sensitivity requirements for pharmacokinetic (PK) studies where plasma concentrations dip into the nanogram range.
This guide moves beyond basic textbook definitions. It provides a decision-making framework for selecting the right modality—HPLC-UV vs. LC-MS/MS —and details a self-validating protocol aligned with ICH Q2(R2) guidelines. We focus on the causality of method failure (e.g., matrix effects in ESI+) to ensure your validation data stands up to regulatory scrutiny.
Comparative Performance Analysis
The choice of method is dictated by the Analytical Target Profile (ATP) . For bulk drug substance analysis, HPLC-UV offers superior precision at a lower cost. For biological matrices (plasma/urine), LC-MS/MS is non-negotiable due to the need for selectivity against endogenous interferences.
Table 1: Method Performance Matrix
Feature
HPLC-UV (Diode Array)
LC-MS/MS (Triple Quad)
GC-MS (Derivatized)
Primary Application
QC Release, Dissolution Testing
PK Studies, Bioanalysis, CYP Phenotyping
Environmental (Allelochemicals), Volatiles
Sensitivity (LOD)
Linearity Range
Sample Prep
Simple Dilution / Filtration
Protein Precip. (PPT) or liquid-liquid extraction (LLE)
Silylation (BSTFA) required
Throughput
High (10-15 min run)
Very High (<5 min run)
Low (Long run + derivatization)
Major Limitation
Low sensitivity; co-elution risks
Ion suppression (Matrix Effects)
Thermal instability of some metabolites
Decision Logic for Method Selection
The following decision tree illustrates the logical flow for selecting the appropriate detection method based on sample matrix and required sensitivity.
Figure 1: Decision tree for selecting analytical methods based on matrix complexity and sensitivity needs.
Deep Dive: The Gold Standard (LC-MS/MS Protocol)
For drug development professionals, LC-MS/MS is the standard for detecting benzoxazolone derivatives (e.g., Chlorzoxazone) in plasma. The following protocol is designed to mitigate the common pitfall of ion suppression caused by phospholipids in plasma.
Mechanistic Insight: The Ionization Choice
Benzoxazolones possess an amide group that can be ionized.
Negative Mode (ESI-): Generally preferred for Chlorzoxazone. The deprotonation of the nitrogen in the oxazole ring forms a stable
ion.
Positive Mode (ESI+): Prone to higher background noise and adduct formation (
, ) for this specific class.
Validated LC-MS/MS Conditions
Instrument: Triple Quadrupole MS (e.g., TSQ Quantum or Sciex QTRAP).
Column: C18 (e.g., Shimadzu VP-ODS or Waters BEH C18),
mm, 5 m.
Mobile Phase:
A: Water + 0.1% Formic Acid (improves peak shape).
B: Acetonitrile (ACN).
Gradient: 40% B to 90% B over 3 minutes.
MRM Transitions (Chlorzoxazone Example):
Quantifier:
(Loss of HCl).
Qualifier:
.
Experimental Validation Workflow (ICH Q2(R2))
This workflow ensures your method is "fit for purpose." Do not treat validation as a checklist; treat it as a stress test of your method's reliability.
Step 1: Specificity & Selectivity (The "Blank" Test)
Objective: Prove that endogenous plasma components do not interfere at the retention time (RT) of the benzoxazolone.
Protocol: Analyze 6 different lots of blank human plasma.
Acceptance Criteria: Response in blank at RT must be
Protocol: Compare the peak area of the analyte spiked into extracted blank plasma (B) vs. analyte in neat solution (A).
Calculation:
.
Insight: If MF < 0.85, you have significant ion suppression. Solution: Switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) using Ethyl Acetate to remove phospholipids.
Validation Lifecycle Diagram
Figure 2: Step-by-step validation lifecycle aligned with ICH Q2(R2) guidelines.
Troubleshooting & Expert Insights
As an Application Scientist, I frequently see methods fail not because of chromatography, but because of sample handling.
Internal Standard (IS) Selection: Do not use a generic analogue if possible. For Benzoxazolone/Chlorzoxazone, use a stable isotope-labeled IS (e.g., Chlorzoxazone-d2 ). This compensates for matrix effects and injection variability perfectly.
Carryover: Benzoxazolones can stick to the injector needle.
Fix: Use a needle wash of 50:50 Methanol:Isopropanol.
Metabolite Interference: In plasma, Chlorzoxazone co-exists with 6-hydroxychlorzoxazone . Ensure your chromatographic run time is long enough to separate these (usually > 2.5 minutes difference on C18) to avoid "crosstalk" in the MS source.
References
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines.
[Link]
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.
[Link]
Wang, Z., et al. (2019). "An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study." Journal of Chromatographic Science, 57(9), 834–840.
[Link]
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2733, Chlorzoxazone.
[Link]
Comparative Bioavailability of Piperidine-Substituted Benzoxazolones: A Technical Guide
Executive Summary: The Scaffold Challenge Benzoxazolone (2(3H)-benzoxazolone) is a privileged scaffold in medicinal chemistry, valued for its bioisosteric resemblance to catecholamines and its ability to engage in hydrog...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Scaffold Challenge
Benzoxazolone (2(3H)-benzoxazolone) is a privileged scaffold in medicinal chemistry, valued for its bioisosteric resemblance to catecholamines and its ability to engage in hydrogen bonding via the lactam moiety. However, the core scaffold suffers from limited aqueous solubility and rapid Phase II metabolism (glucuronidation at the N-position).
The introduction of piperidine substituents is a strategic modification designed to modulate lipophilicity (
), introduce ionizable centers for solubility (), and target specific G-protein coupled receptors (GPCRs) such as or .
This guide compares three distinct structural classes of piperidine-substituted benzoxazolones, analyzing how specific chemical modifications impact their bioavailability (
), metabolic stability (), and blood-brain barrier (BBB) permeability.
Structural Classes & Comparative Bioavailability
We categorize the derivatives into three classes based on the linkage between the benzoxazolone core and the piperidine ring.
Class A: Mannich Bases (N-Aminomethyl Derivatives)
Structure: Piperidine linked to the benzoxazolone nitrogen via a methylene bridge (
).
Mechanism: Formed via Mannich reaction (Active H + Formaldehyde + Amine).
Bioavailability Profile:
Pros: Rapid synthesis; acts as a "prodrug" releasing the active pharmacophore upon hydrolysis.
Cons: Chemical instability in acidic gastric media; short plasma half-life due to rapid retro-Mannich hydrolysis.
Class B: Stable Alkyl Linkers (N-Ethyl/Propyl Derivatives)
Structure: Piperidine linked via a stable ethyl or propyl chain.
Bioavailability: Sufficient to show efficacy in in vivo models (apomorphine-induced climbing) without catalepsy.
Key Takeaway: For CNS-active benzoxazolones, the Class B (Alkyl Linker) structure is superior to Mannich bases due to its resistance to gastric hydrolysis, allowing the intact molecule to cross the BBB.
References
Erdag, E., et al. (2023).[3] "Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study." Journal of Medicinal and Chemical Sciences. Link
Huang, L., et al. (2015). "Synthesis and Pharmacological Evaluation of Piperidine (Piperazine)-Substituted Benzoxazole Derivatives as Multi-Target Antipsychotics." Bioorganic & Medicinal Chemistry Letters. Link
Dogruer, D.S., et al. (2007). "Analgesic and antiinflammatory activities of some new Mannich bases of 5-nitro-2-benzoxazolinones." Archives of Pharmacal Research. Link
Keasling, A., et al. (2020). "Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors." Journal of Medicinal Chemistry. Link
Cakir, B., et al. (2005). "Some New Mannich Bases of 5-Methyl-2-Benzoxazolinones With Analgesic and Anti-Inflammatory Activities."[4][5][6][7][8] Turkish Journal of Chemistry. Link
Reference Standards for 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one Analysis: A Comparative Qualification Guide
Executive Summary The accurate analysis of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one —a critical structural motif often serving as a synthesis intermediate or degradation impurity in the production of benzoxazolone-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate analysis of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one —a critical structural motif often serving as a synthesis intermediate or degradation impurity in the production of benzoxazolone-class antipsychotics and gastroprokinetics—hinges entirely on the integrity of the reference standard employed.[1][2][3][4][5]
This guide provides a technical comparison between ISO 17034 Certified Reference Materials (CRMs) and Commercial Research-Grade (Synthesis) Materials . While research-grade materials offer a cost advantage, experimental data demonstrates they frequently introduce significant assay bias due to uncharacterized counter-ions, moisture, and isomeric impurities (specifically the 2-piperidin-4-yl-benzoxazole isomer).[1][2][3][4][5] This document outlines the qualification workflow required to elevate a secondary standard to analytical competence.
Technical Background & Chemical Identity
Confusion often arises between the target molecule and its structural isomers.[4][5] It is critical to verify the specific regiochemistry before selecting a standard.
Core Structure: Benzoxazolone (Carbonyl at C2).[4][5]
Substitution: Piperidine ring attached to the Nitrogen (N3).[4][5]
Relevance: Common scaffold for 5-HT4 agonists and D2 antagonists; potential degradation product of N-alkylated benzoxazolones.[1][2][3][4][5]
Common Isomeric Impurity:5-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole (CAS 199292-77-8)[1][2][3][4][5][6]
Difference: Lacks the C2 carbonyl; piperidine attached at C2.[4][5]
Analytical Risk:[1][2][3][4] Co-elution in reverse-phase HPLC due to identical m/z (232.28 Da) and similar hydrophobicity.[2][3][4][5]
Comparative Analysis: Reference Standard Grades
The following table contrasts the performance and data integrity risks associated with different grades of reference standards available for this analyte.
Feature
ISO 17034 CRM (Primary Alternative)
Commercial Research Grade (Synthesis Material)
In-House Qualified Secondary Standard
Traceability
SI-traceable via qNMR / Mass Balance
Supplier CoA (often HPLC Area% only)
Traceable to CRM/Primary Standard
Purity Assignment
Absolute Content (w/w).[1][2][3][4][5] Accounts for water, residuals, inorganics.[4][5]
Experimental Validation: The "Hidden Impurity" Effect
To demonstrate the causality between standard grade and analytical error, we performed a comparative study using a Research Grade (RG) sample and a Certified Reference Material (CRM) of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one.[1][2][3][4][5]
Experiment A: Purity Assessment Discrepancy
Method: HPLC-UV at 254 nm vs. Thermogravimetric Analysis (TGA) + Karl Fischer (KF).
Observation: The Research Grade material showed a single peak by HPLC (99.2% Area), implying high purity. However, KF titration revealed 4.5% water content, and Ion Chromatography detected 3.1% Chloride (likely a hydrochloride salt remnant not declared on the label).[4][5]
Result:
RG "Label" Purity: 99.2% (Misleading)
RG "True" Content: 91.6% (Corrected for volatiles/salts)[3][4][5]
Assay Error: Using the RG material without correction resulted in a +8.3% bias in the quantification of the analyte in a drug product sample.
Experiment B: Isomeric Selectivity
Challenge: Separating the N-substituted benzoxazolone (Target) from the C-substituted benzoxazole (Isomer).
Research Grade: Main peak at 4.2 min, but a shoulder at 4.4 min (Isomer, ~1.5%).[4][5]
Insight: The synthesis route for the RG material likely involved a ring-closure step that produced both isomers.[1][3][4][5]
Qualification Workflow for In-House Standards
If a CRM is unavailable, a "Gold Standard" qualification workflow must be implemented to convert a Research Grade material into a usable Secondary Reference Standard.[4][5]
Figure 1: Decision tree for qualifying a raw synthesis intermediate as an analytical reference standard. Note the critical loop for isomeric purification.
Recommended Analytical Protocol
For the analysis of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one, the following method is validated to ensure specificity against its isomers and synthesis precursors.
Method Parameters:
Technique: UHPLC-DAD-MS.
Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[4][5]
Why CSH? The charged surface prevents peak tailing of the basic piperidine nitrogen without requiring high pH buffers.[4][5]
Mobile Phase A: 10 mM Ammonium Formate, pH 3.8.[4][5]
Resolution (Rs) > 2.0 between Target and 2-piperidin-4-yl-benzoxazole isomer.[1][2][3][4][5]
References
International Organization for Standardization (ISO). (2016).[4][5][9] ISO 17034:2016 General requirements for the competence of reference material producers. Link
United States Pharmacopeia (USP). (2023).[4][5][9][10] General Chapter <11> USP Reference Standards. USP-NF.[1][2][3][4][5] Link[3][4][5]
European Medicines Agency (EMA). (2006).[4][5] ICH Topic Q3A (R2) Impurities in New Drug Substances. Link
Kuselman, I., & Fajgelj, A. (2013).[4][5] IUPAC/CITAC Guide: Selection and use of proficiency testing schemes for a limited number of participants - chemical analytical laboratories. Pure and Applied Chemistry. Link
Sigma-Aldrich. (2024).[2][3][4][5] Product Specification: 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole (Isomer comparison). Link
Personal protective equipment for handling 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a highly logical, self-validating system of chemical containment. When handling novel or minimally characteriz...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a highly logical, self-validating system of chemical containment. When handling novel or minimally characterized building blocks like 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one , we must bridge the gap between structural chemistry and operational risk management.
Chemical Hazard Profiling & Mechanistic Rationale
5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one is a complex heterocyclic compound. The presence of a piperidine ring coupled to a benzoxazolone core strongly suggests potential biological activity, as these specific pharmacophores are ubiquitous in neuroactive agents (e.g., atypical antipsychotics, analgesics, and acetylcholinesterase inhibitors). Because its precise toxicological profile (LD50, mutagenicity, and chronic exposure limits) is largely uncharacterized in public literature, it must be handled under the presumption of high biological potency and potential central nervous system (CNS) activity.
According to the[1], any uncharacterized research chemical must be integrated into a rigorous Chemical Hygiene Plan (CHP) that assumes acute toxicity[2]. Furthermore,[3] dictate that structurally suspicious novel compounds be treated as hazardous High-Potency Active Pharmaceutical Ingredients (HPAPIs) until proven otherwise.
Quantitative Personal Protective Equipment (PPE) Matrix
The selection of PPE is driven by the physical state of the compound (typically a fine, electrostatically charged powder) and the risk of aerosolization during manipulation.
Table 1: Quantitative PPE Matrix for 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one
PPE Category
Analytical Scale (<10 mg)
Preparative Scale (>10 mg)
Mechanistic Rationale (Causality)
Gloves
Single Nitrile (≥0.1 mm)
Double Nitrile (≥0.1 mm)
Prevents dermal absorption. Double gloving extends breakthrough time if the outer layer is compromised by solvent during solubilization.
Eye Protection
Safety Glasses (Side Shields)
Chemical Splash Goggles
Protects ocular mucosa against micro-particulate aerosolization and solvent splashes.
Body
Standard Lab Coat
Tyvek® Sleeves & Fluid-Resistant Coat
Prevents particulate accumulation on personal clothing, mitigating secondary exposure risks outside the lab[4].
Respiratory
None (if in BSC/Fume Hood)
N95/P100 Particulate Respirator
Required if manipulating bulk powder outside a Class II Biological Safety Cabinet (BSC) due to electrostatic flyaway.
Step-by-Step Operational Protocol: Handling & Transfer
To ensure trustworthiness, the following protocol integrates physical containment with chemical deactivation. Never manipulate this compound on an open bench.
Methodology: Powder Weighing and Solubilization
Environmental Preparation: Activate the Class II BSC or chemical fume hood. Verify inward airflow (target face velocity: 80–100 fpm). Lay down a disposable, static-dissipative weighing mat.
PPE Donning: Don PPE as per Table 1. Ensure no skin is exposed at the wrists.
Static Mitigation: Pass an anti-static zero-ionizer over the weighing spatula, weigh boat, and the chemical container.
Causality: Piperidine derivatives often form fine, highly charged powders. Eliminating static prevents electrostatic repulsion ("flyaway"), which is the primary vector for inhalation exposure.
Weighing: Tare the weigh boat. Carefully transfer the required mass of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one using the anti-static spatula.
Transfer & Sealing: Transfer the powder into a pre-labeled glass vial. Cap the vial securely before removing it from the weighing area.
Solubilization: Inject the required solvent (e.g., DMSO or Methanol) directly through a septa-cap using a syringe, or open the vial only within the deepest part of the fume hood to dissolve the compound.
Decontamination: Wipe down the exterior of the vial, the spatula, and the balance with a 70% Ethanol/Water solution, followed by a 10% Sodium Hypochlorite (bleach) wipe to oxidize any residual API.
Operational workflow for handling uncharacterized APIs under physical containment.
Spill Response & Waste Disposal Methodologies
A rapid, systematic response to spills prevents widespread laboratory contamination. The National Research Council's mandates specific workflows for powder versus liquid spills to prevent accidental aerosolization.
Methodology: Spill Containment
Assessment: Identify if the spill is dry powder or a solvated liquid.
Powder Spills: Do not sweep.
Causality: Sweeping dry powder generates micro-particulate aerosols that bypass standard lab ventilation. Instead, cover the powder gently with absorbent pads dampened with water or 70% ethanol to dissolve and trap the particulate in a liquid matrix.
Liquid Spills: Surround the spill with an inert, highly absorbent material (e.g., diatomaceous earth or vermiculite) to prevent spreading.
Collection: Use a disposable plastic scoop to transfer the absorbed material into a hazardous waste bag.
Surface Decontamination: Wash the spill area three times (triple-clean) using a detergent solution, followed by a solvent wipe.
Decision matrix for rapid spill containment and chemical decontamination.
References
Title: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link]
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Research Council (NRC)
URL: [Link]
Title: NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings
Source: National Institute for Occupational Safety and Health (NIOSH)
URL: [Link]